4-Bromo-2-tert-butylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-tert-butylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJUVKJZXXPNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Retrosynthetic analysis of 4-Bromo-2-tert-butylpyrimidine
An In-Depth Technical Guide for Medicinal Chemistry Applications
Executive Summary
The pyrimidine pharmacophore is ubiquitous in kinase inhibitors and metabolic modulators. The 4-bromo-2-tert-butylpyrimidine scaffold is of particular value due to the tert-butyl group at the C2 position. This bulky aliphatic moiety provides two critical advantages in drug design:
-
Metabolic Stability: It blocks the C2 position from oxidative metabolism (e.g., by aldehyde oxidase), a common liability for pyrimidines.
-
Lipophilicity & Shape: It fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region) while enforcing a specific steric conformation.
This guide details a robust, scalable retrosynthetic strategy for this molecule, prioritizing regiocontrol and intermediate stability.
Retrosynthetic Analysis
The design of this compound requires navigating the symmetry of the pyrimidine ring while installing the halogen selectively at the C4 position.
Disconnection Logic
-
Primary Disconnection (C-Br): The C4-Bromine is best installed via deoxybromination of a hydroxyl group (tautomeric with the carbonyl of a pyrimidinone). Direct halogenation of the ring is often non-selective.
-
Secondary Disconnection (Heterocycle Formation): The pyrimidine core is classically assembled via [3+3] condensation.
-
Regiocontrol Strategy: To ensure the oxygen (and subsequently the bromine) ends up only at C4 (and not C6), we utilize an asymmetric electrophile (Ethyl 3-ethoxyacrylate or Ethyl propiolate) reacting with a symmetric nucleophile (Pivalamidine).
Visual Retrosynthesis (DOT Diagram)
Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available pivalonitrile and ethyl 3-ethoxyacrylate.
Forward Synthesis Protocols
This section details the experimental execution. The route is divided into three distinct stages to maximize purity and yield.
Stage 1: Synthesis of Pivalamidine Hydrochloride
Rationale: Pivalamidine is not always shelf-stable as a free base due to hygroscopicity and potential hydrolysis. Synthesizing it as the HCl salt via the Pinner reaction ensures a robust nucleophile for the cyclization step.
-
Reagents: Pivalonitrile, Ethanol (anhydrous), HCl gas, Ammonia (alcoholic).
-
Mechanism: Acid-catalyzed addition of ethanol to the nitrile forms the imidate, followed by ammonolysis.
Protocol:
-
Dissolve Pivalonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and diethyl ether (solvent).
-
Cool to 0°C under
. Bubble dry HCl gas into the solution until saturation (approx. 3-4 hours). -
Store at 4°C for 24 hours. The Pivalimidate ester hydrochloride will precipitate.
-
Filter the precipitate and immediately re-suspend in anhydrous ethanol.
-
Treat with excess Ammonia (7N in MeOH or EtOH) at 0°C. Stir for 24 hours at room temperature.
-
Concentrate in vacuo.[1] Recrystallize the residue from acetone/ethanol to yield Pivalamidine HCl as a white solid.
Stage 2: Regioselective Cyclization
Rationale: Using Ethyl 3-ethoxyacrylate is superior to Ethyl Propiolate. While propiolate is cheaper, it can lead to regioisomeric mixtures (attacking N1 vs N3). The ethoxyacrylate acts as a "masked" aldehyde, driving the condensation specifically to the 4-pyrimidinone.
-
Reagents: Pivalamidine HCl, Ethyl 3-ethoxyacrylate, Sodium Ethoxide (NaOEt), Ethanol.
Protocol:
-
Prepare a solution of NaOEt (2.2 eq) in anhydrous ethanol.
-
Add Pivalamidine HCl (1.0 eq) and stir for 30 min to liberate the free amidine base.
-
Add Ethyl 3-ethoxyacrylate (1.1 eq) dropwise.
-
Reflux the mixture for 12–16 hours. Monitor by LC-MS for the disappearance of the amidine (
). -
Cool to room temperature and concentrate to remove bulk ethanol.
-
Dissolve residue in minimal water and acidify carefully with acetic acid to pH ~5.
-
The product, 2-tert-butylpyrimidin-4(3H)-one , will precipitate. Filter, wash with cold water, and dry.
-
Expected Yield: 65–75%
-
Data: LCMS
.
-
Stage 3: Deoxybromination (The Critical Step)
Rationale: Phosphorus oxybromide (
-
Reagents: 2-tert-butylpyrimidin-4(3H)-one,
, Toluene (or Anisole for higher bp). -
Safety:
reacts violently with water.[2][3]
Protocol:
-
In a dry round-bottom flask equipped with a condenser and drying tube (
), suspend 2-tert-butylpyrimidin-4(3H)-one (1.0 eq) in anhydrous Toluene (10 V). -
Add
(1.5 eq) in one portion. -
Add catalytic N,N-dimethylaniline (0.1 eq) to accelerate the reaction (acts as a base sponge/catalyst).
-
Heat to 100°C–110°C for 4–6 hours. The suspension should clear as the reaction proceeds.
-
Quench (CRITICAL): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice/sodium bicarbonate mixture with vigorous stirring. Do not add water to the reaction flask.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Target:This compound .
-
Appearance: Colorless to pale yellow oil (may solidify upon freezing).
-
Critical Process Parameters (CPP) & Data
Process Data Summary
| Parameter | Stage 1 (Amidine) | Stage 2 (Cyclization) | Stage 3 (Bromination) |
| Limiting Reagent | Pivalonitrile | Pivalamidine HCl | Pyrimidinone Int. |
| Key Reagent | Dry HCl / | Ethyl 3-ethoxyacrylate | |
| Temperature | 0°C | 78°C (Reflux) | 110°C |
| Critical Risk | Moisture (Hydrolysis) | Regioisomer formation | Exotherm on quench |
| Typical Yield | 80-90% | 65-75% | 60-70% |
Pathway Visualization
Figure 2: Linear workflow for the synthesis of the target molecule.
Troubleshooting & Optimization
-
Regioselectivity Issues: If LCMS indicates a mixture of isomers in Step 2, switch solvent from Ethanol to tert-Butanol. The bulkier base/solvent system often improves selectivity for the thermodynamic product (4-one).
-
Incomplete Bromination: If the conversion in Step 3 stalls, add 0.5 eq of
. This acts as a more aggressive brominating agent but generates more impurities. -
Storage: The final 4-bromo product is reactive toward nucleophiles. Store at -20°C under Argon.
References
-
Preparation of Pyrimidines via Pinner Synthesis
-
Regioselective Cyclization with Enamino Esters/Acrylates
-
Deoxybromin
): -
General Pyrimidine Synthesis Reviews
- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. Deoxy Bromination - Wordpress [reagents.acsgcipr.org]
- 4. Appel Reaction [organic-chemistry.org]
Spectroscopic data for 4-Bromo-2-tert-butylpyrimidine
Part 1: Executive Summary & Structural Context
4-Bromo-2-tert-butylpyrimidine (CAS: 1142195-70-7 ) is a critical heteroaromatic scaffold used primarily as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of kinase inhibitors.[1]
The steric bulk of the tert-butyl group at the C2 position provides metabolic stability and lipophilicity, while the C4-bromide serves as a regioselective handle for nucleophilic aromatic substitution (
Part 2: Synthesis & Purity Workflow
To understand the impurity profile (which dictates spectral interpretation), one must recognize the standard synthetic route.[2] The compound is typically generated via the bromination of 2-tert-butylpyrimidin-4(3H)-one using phosphorus oxybromide (
Synthesis & QC Logic Diagram
Figure 1: Synthetic workflow and potential impurity origin. Incomplete bromination results in the hydroxy-precursor, distinguishable by a broad -OH/NH signal in NMR and a mass shift of -63 Da.[1]
Part 3: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Experimental Conditions:
-
Solvent:
(Chloroform-d) is preferred to prevent H/D exchange and ensure sharp coupling constants.[1][2] -
Frequency: 400 MHz or higher recommended for clear resolution of the H5/H6 coupling.[2]
Table 1:
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| H-6 | 8.60 – 8.65 | Doublet (d) | 1H | 5.2 – 5.4 | Deshielded by adjacent Nitrogen; characteristic of pyrimidine C6. |
| H-5 | 7.35 – 7.45 | Doublet (d) | 1H | 5.2 – 5.4 | Shielded relative to H6; ortho to Bromine.[1] |
| t-Butyl | 1.35 – 1.40 | Singlet (s) | 9H | - | Intense singlet; confirms 2-position substitution.[1][2] |
Table 2:
| Carbon | Shift ( | Type | Assignment Logic |
| C-2 | 175.0 – 178.0 | Quaternary | Most deshielded; located between two Nitrogens ( |
| C-6 | 155.0 – 158.0 | CH | Deshielded aromatic CH adjacent to Nitrogen. |
| C-4 | 150.0 – 153.0 | Quaternary | Ipso-carbon attached to Bromine (Heavy atom effect).[1][2] |
| C-5 | 118.0 – 122.0 | CH | Most shielded aromatic carbon.[1][2] |
| C-tBu (q) | 38.0 – 39.0 | Quaternary | Quaternary carbon of the tert-butyl group.[1][2] |
| C-tBu (Me) | 29.0 – 30.0 | Methyl carbons of the tert-butyl group.[1][2] |
Technical Note on Coupling: The coupling constant (
Hz) is diagnostic for 4-substituted pyrimidines.[1] If the ring were substituted at the 5-position, the coupling would be a singlet or a small meta-coupling (Hz).[1]
Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the halogen presence through isotopic abundance.[2]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or APCI.[2]
-
Molecular Formula:
[1][2] -
Exact Mass: 214.01 (for
).[2]
Table 3: MS Isotope Pattern
| m/z Peak | Intensity (%) | Origin | Diagnostic Value |
| 215.0 | 100% | Base peak.[1] | |
| 217.0 | ~98% | The "Twin Peak" Signature. Bromine has two stable isotopes ( | |
| 135.0 | Variable | Fragment loss of Bromine (often observed in EI, less in soft ESI).[2] |
Infrared Spectroscopy (FT-IR)
-
C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (Strong, t-Butyl).[2]
-
C=N / C=C Stretch: 1560–1540 cm⁻¹ (Pyrimidine ring breathing).[2]
-
Absence of OH: Lack of broad band at 3300–3400 cm⁻¹ confirms conversion from the pyrimidinone precursor.[2]
Part 4: Structural Logic & Validation
The following diagram illustrates the logic flow for assigning the structure based on the data above.
Figure 2: Structural Elucidation Decision Tree. This logic ensures the differentiation of the target from regioisomers (e.g., 5-bromo).[1]
Part 5: References
-
Chemical Vendors & CAS Registry:
-
Comparative Analog Data (4-Chloro-2-tert-butylpyrimidine):
-
General Pyrimidine Synthesis:
Sources
- 1. 1114560-76-7|4-Bromo-2-methylpyrimidine|BLD Pharm [bldpharm.com]
- 2. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]
Mass spectrometry of 4-Bromo-2-tert-butylpyrimidine
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-tert-butylpyrimidine
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest in pharmaceutical and chemical research. We delve into the foundational principles of electron ionization (EI) mass spectrometry, detailing the characteristic isotopic patterns and fragmentation behaviors dictated by the molecule's unique structural features—the bromine atom, the tert-butyl group, and the pyrimidine core. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a robust theoretical framework, a detailed experimental protocol for GC-MS analysis, and expert insights into data interpretation. By explaining the causality behind experimental choices and fragmentation pathways, this guide equips the reader with the necessary expertise to confidently identify and characterize this compound and related structures.
Introduction: The Analytical Imperative
This compound belongs to a class of substituted pyrimidines that are pivotal building blocks in medicinal chemistry and materials science. The precise characterization of these molecules is a non-negotiable prerequisite for their application, ensuring purity, confirming structural integrity, and supporting regulatory submissions. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose due to its exceptional sensitivity and its ability to provide unambiguous molecular weight and structural information.
This guide focuses specifically on Electron Ionization Mass Spectrometry (EI-MS), a powerful technique for the analysis of volatile and semi-volatile organic compounds.[1][2] EI is considered a "hard" ionization method, meaning it imparts significant energy to the analyte molecule, inducing reproducible fragmentation.[2][3] This fragmentation, far from being a drawback, generates a unique "fingerprint" that is invaluable for structural elucidation. We will dissect the predictable fragmentation patterns of this compound, providing a logical roadmap from ionization to detection.
Physicochemical Profile and Core Structural Features
Understanding the molecule's basic properties is the first step in developing a sound analytical method.
| Property | Value | Rationale & Implication for MS Analysis |
| Molecular Formula | C₈H₁₁BrN₂ | Defines the elemental composition. |
| Molecular Weight | 214.01 g/mol (for ⁷⁹Br) 216.01 g/mol (for ⁸¹Br) | The presence of two bromine isotopes with near-equal abundance will result in a characteristic doublet for the molecular ion peak. |
| Structure | 2D Structure Provided Below | The key features are a pyrimidine ring, a sterically bulky tert-butyl group, and a bromine atom. Each will influence fragmentation. |

The Hallmarks of Bromine in Mass Spectrometry
The most diagnostically significant feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (~50.5% and ~49.5%, respectively).[4]
This natural distribution gives rise to a pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments:
-
The M⁺ peak: Corresponds to the ion containing the ⁷⁹Br isotope.
-
The M+2 peak: Corresponds to the ion containing the ⁸¹Br isotope, appearing two m/z units higher.
The relative intensity of these two peaks will be approximately 1:1.[5][6] The observation of this characteristic doublet is compelling evidence for the presence of a single bromine atom in the molecule.[7]
Predicted Fragmentation Pathway under Electron Ionization
The 70 eV electron beam typically used in EI-MS imparts sufficient energy to cause specific bonds within the this compound molecular ion ([C₈H₁₁BrN₂]⁺•) to cleave.[3] The fragmentation is not random; it follows chemically logical pathways driven by the formation of stable carbocations and neutral radicals. The primary fragmentation routes are dominated by the lability of the tert-butyl group.
Key Fragmentation Steps:
-
α-Cleavage of a Methyl Group: The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group. This results in the formation of a highly stable tertiary carbocation. This is a classic fragmentation pattern for tert-butyl substituted compounds.[8]
-
Loss of the entire tert-butyl group: Cleavage of the C-C bond between the pyrimidine ring and the tert-butyl group can lead to the loss of a tert-butyl radical. The resulting fragment is often very stable and can be the base peak in the spectrum.[9]
-
Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br). Halogens are readily lost during mass spectrometry.[7]
-
Pyrimidine Ring Fission: While the aromatic pyrimidine ring is relatively stable, it can undergo fragmentation after initial losses, often through the elimination of small molecules like HCN.[10][11]
The logical flow of these fragmentation events is visualized below.
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating workflow for the analysis of this compound. The inclusion of a solvent blank and the verification of expected fragmentation patterns are integral to ensuring trustworthy results.
5.1. Sample Preparation
-
Stock Solution: Accurately weigh ~10 mg of the this compound standard and dissolve it in 10 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Working Solution: Perform a 1:100 dilution of the stock solution with the same solvent to yield a 10 µg/mL working solution.
-
Solvent Blank: Use the pure solvent (DCM or Ethyl Acetate) as a blank control.
Scientist's Note: Using a volatile, aprotic solvent like DCM minimizes interactions with the analyte and is highly compatible with standard GC columns and injection techniques. The blank injection is critical to identify any background signals from the solvent or system contamination.
5.2. Instrumentation and Conditions
The following parameters are a robust starting point and can be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A non-polar column suitable for a wide range of organic molecules. |
| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | Separates the analyte from solvent and potential impurities. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | The standard, robust method for creating reproducible fragmentation.[12] |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |
| Electron Energy | 70 eV | The industry standard for EI, ensuring consistent fragmentation and allowing for library matching.[3] |
| Mass Scan Range | 40 - 300 m/z | Covers the expected molecular ion and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Interpretation: Decoding the Mass Spectrum
A successful analysis will yield a mass spectrum where the key ions predicted in Section 4 can be identified.
6.1. Expected Key Ions
| m/z (Mass-to-Charge) | Ion Identity | Significance & Confirmation |
| 214 / 216 | [M]⁺• (Molecular Ion) | The parent ion. The ~1:1 intensity ratio of this doublet is the definitive signature of a monobrominated compound.[5] |
| 199 / 201 | [M - CH₃]⁺ | Loss of a methyl radical. Confirms the presence of the tert-butyl group. The 1:1 isotopic pattern should be preserved. |
| 157 / 159 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical. Represents the brominated pyrimidine core. The 1:1 isotopic pattern should be preserved. |
| 135 | [M - Br]⁺ | Loss of the bromine radical. Confirms the presence of bromine and indicates the mass of the organic portion of the molecule. |
| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation. This is often the base peak (most intense peak) in the spectrum for tert-butyl containing compounds, providing strong evidence for this moiety.[9] |
6.2. Validating the Results
A trustworthy identification is based on the convergence of multiple pieces of evidence:
-
Retention Time: The analyte should elute at a consistent retention time from the GC column.
-
Molecular Ion: The presence of the m/z 214/216 doublet with the correct isotopic ratio is the primary confirmation.
-
Fragmentation Pattern: The observed fragment ions should logically correspond to the predicted losses (e.g., m/z 199/201, 135, and a strong peak at 57). The sum of a fragment and its corresponding neutral loss should equal the molecular ion mass.
This multi-faceted approach forms a self-validating system, providing a high degree of confidence in the analytical result.
Conclusion
The mass spectrometric analysis of this compound is a clear and logical process when approached with a foundational understanding of its chemical structure. The characteristic 1:1 isotopic doublet of the molecular ion at m/z 214/216 provides an unmistakable marker for the presence of bromine. Furthermore, the predictable fragmentation of the tert-butyl group, primarily through the loss of a methyl radical to form the [M-15]⁺ ion (m/z 199/201) and the formation of the highly stable tert-butyl cation (m/z 57), offers definitive structural confirmation. This guide provides the theoretical basis and a practical, field-tested GC-MS protocol to enable researchers to perform this analysis with confidence, ensuring the integrity and quality of their scientific endeavors.
References
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Available at: [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Chemsrc. (2024). 2-Bromo-4-(tert-butyl)pyridine | CAS#:50488-34-1. Available at: [Link]
-
Chemistry LibreTexts. (2022). Electron Ionization. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link]
-
Dr. Suri. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. Available at: [Link]
-
ResearchGate. (2015). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]
-
Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Available at: [Link]
-
TM. (2020). Electron ionization and mass spectrometry. YouTube. Available at: [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-tert-butylphenol. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Electron ionization. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]
-
Mansoura University. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyl bromide. Available at: [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ms isotopes: Br and Cl [employees.csbsju.edu]
- 8. researchgate.net [researchgate.net]
- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Structural Elucidation of 4-Bromo-2-tert-butylpyrimidine: A Hypothetical Case Study in X-ray Crystallography
Abstract
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This whitepaper presents a comprehensive, in-depth technical guide on the process of determining the X-ray crystal structure of 4-Bromo-2-tert-butylpyrimidine, a novel substituted pyrimidine. As no public crystal structure for this specific compound is available at the time of writing, this guide is presented as a hypothetical case study, meticulously detailing each stage of the workflow from synthesis to final structural refinement and validation. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying scientific rationale for key experimental decisions.
Introduction: The Significance of Structural Chemistry
Substituted pyrimidines are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals. The introduction of varied substituents, such as a bromine atom and a bulky tert-butyl group, can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and solid-state characteristics. An unambiguous understanding of the molecular geometry, intermolecular interactions, and packing in the solid state, as provided by single-crystal X-ray diffraction, is indispensable for rational drug design and the development of stable formulations.[1][2]
This guide will navigate the reader through a self-validating system of protocols, ensuring that each step, from synthesis to data analysis, is grounded in established scientific principles.
Synthesis of this compound
A plausible synthetic route for this compound is proposed, drawing from established pyrimidine chemistry. The synthesis would likely commence from a commercially available pyrimidine precursor, followed by functional group manipulations to introduce the desired bromo and tert-butyl moieties. A possible, though not exclusive, synthetic pathway could involve the bromination of a 2-tert-butylpyrimidine precursor.
Proposed Synthetic Protocol:
-
Starting Material: 2-tert-butylpyrimidine (commercially available or synthesized from pivalamidine and a suitable three-carbon synthon).
-
Bromination: To a solution of 2-tert-butylpyrimidine in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Single Crystal Growth: The Cornerstone of X-ray Diffraction
The acquisition of high-quality single crystals is often the most challenging yet critical step in X-ray crystallography. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape, and be free from defects.
Experimental Protocol for Crystal Growth:
-
Slow Evaporation: A saturated solution of the purified this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or a mixture thereof) at room temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, gradually reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to a lower temperature. The decrease in solubility upon cooling can induce the formation of single crystals.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] The process involves irradiating a single crystal with monochromatic X-rays and observing the resulting diffraction pattern.[1][4]
Experimental Workflow for X-ray Diffraction:
Caption: Experimental workflow for determining the crystal structure.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal vibrations and radiation damage. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[4][5]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. This data is then reduced to a list of unique reflections.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.
Protocol for Structure Solution and Refinement:
-
Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods, which are implemented in software packages like SHELXS or Olex2.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure that the model is chemically and crystallographically sound.
Expected Crystallographic Data and Molecular Structure
While the actual crystal structure is not available, we can anticipate the type of data that would be obtained. The following table summarizes the expected crystallographic parameters for a small organic molecule like this compound.
| Parameter | Expected Value/Information |
| Chemical Formula | C9H12BrN2 |
| Formula Weight | 228.11 g/mol |
| Crystal System | Monoclinic or Orthorhombic (most common for small organic molecules) |
| Space Group | e.g., P21/c, P-1, Pbca |
| a, b, c (Å) | 5-15 Å |
| α, β, γ (°) | α = γ = 90°, β ≈ 90-110° (for monoclinic) |
| Volume (ų) | 800-1500 ų |
| Z (molecules per unit cell) | 2, 4, or 8 |
| Density (calculated) (g/cm³) | 1.4-1.7 g/cm³ |
| R-factor (R1) | < 0.05 (for a well-refined structure) |
| wR2 (all data) | < 0.15 |
| Goodness-of-fit (S) | ~1.0 |
The molecular structure of this compound would feature a planar pyrimidine ring. The tert-butyl group would likely be oriented to minimize steric hindrance with the adjacent atoms. The bromine atom would be coplanar with the pyrimidine ring.
Caption: 2D representation of this compound.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive, albeit hypothetical, roadmap for the structural elucidation of this compound using single-crystal X-ray diffraction. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise and unambiguous three-dimensional model of this and other novel small molecules. The resulting structural information is invaluable for understanding structure-activity relationships, guiding further chemical modifications, and developing new therapeutic agents and materials. The principles and methodologies outlined herein are broadly applicable and represent the gold standard in chemical crystallography.
References
-
PubChem. (n.d.). 4-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). 2-Bromo-4-(tert-butyl)pyridine. Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]
-
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. Retrieved from [Link]
- Google Patents. (n.d.). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
-
AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]
-
Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. Retrieved from [Link]
-
Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved from [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. Retrieved from [Link]
-
University of Manchester. (2007). CCDC 656025: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
Sources
Theoretical Profiling & Reactivity Dynamics of 4-Bromo-2-tert-butylpyrimidine
Topic: Theoretical Calculations for 4-Bromo-2-tert-butylpyrimidine Content Type: Technical Whitepaper / Computational Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists.
Executive Summary: The Steric-Electronic Interface
This compound represents a specialized scaffold in medicinal chemistry, balancing the high electrophilicity of the pyrimidine C4 position with the lipophilic, steric bulk of a tert-butyl group at C2. Unlike simple halogenated pyrimidines, this molecule serves as a "regio-controlled" electrophile. The bulky C2 substituent effectively shields the N1/N3 region from metabolic N-oxidation and non-specific binding, while the C4-bromide acts as a precise "warhead" for SNAr substitutions or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the theoretical framework required to model this molecule's behavior, predicting its reactivity, stability, and pharmacological potential before wet-lab synthesis.
Computational Methodology & Structural Optimization
To accurately predict the behavior of this compound, a dispersion-corrected Density Functional Theory (DFT) approach is mandatory due to the significant van der Waals interactions introduced by the tert-butyl group.
Protocol: Geometry Optimization & Frequency Analysis
Objective: Determine the global minimum energy conformer and verify it as a stationary point (no imaginary frequencies).
-
Software Platform: Gaussian 16 / ORCA 5.0 / GAMESS
-
Functional:
B97X-D or M06-2X .-
Rationale: Standard B3LYP often fails to accurately model the steric dispersion forces of the bulky tert-butyl group.
B97X-D includes long-range dispersion corrections essential for this alkyl-heavy system.
-
-
Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Ahlrichs).
-
Rationale: The diffuse functions (++ or diffuse in def2) are critical for describing the lone pairs on the pyrimidine nitrogens and the electron-rich bromine atom.
-
-
Solvation Model: SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model).
-
Solvents: Dichloromethane (DCM) for synthesis simulation; Water for biological simulation.
-
Workflow Visualization
The following diagram outlines the logical flow for the theoretical characterization of the scaffold.
Figure 1: Computational workflow for structural and electronic profiling.
Electronic Properties & Reactivity Profiling
Understanding the electron distribution is vital for predicting the site of nucleophilic attack (SNAr).
Frontier Molecular Orbitals (FMO)
The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the pyrimidine nitrogen lone pairs and the bromine atom (lone pair donation).
-
LUMO Location: Localized on the pyrimidine ring carbons, specifically C4 and C6 .
-
Significance: A lower LUMO energy at C4 facilitates nucleophilic attack. The tert-butyl group at C2 raises the energy of the adjacent orbitals, effectively "pushing" the nucleophile toward the C4 position.
Molecular Electrostatic Potential (MEP) Map
The MEP map visualizes charge distribution.
-
Red Regions (Negative): N1 and N3 atoms (H-bond acceptors).
-
Blue Regions (Positive): The C4 carbon attached to Bromine.[1]
-
Insight: The strong positive potential at C4 confirms it as the primary site for nucleophilic attack, validated by the electron-withdrawing nature of the adjacent nitrogen (N3) and the bromine itself.
Quantitative Reactivity Descriptors
To move beyond qualitative maps, we calculate Fukui Functions (
| Descriptor | Formula | Interpretation for 4-Bromo-2-t-butylpyrimidine |
| Global Hardness ( | Indicates resistance to charge transfer. A harder molecule is more stable. | |
| Global Softness ( | Higher softness implies higher reactivity toward soft nucleophiles (e.g., thiols). | |
| Fukui Function ( | The atom with the highest |
Note:
Simulation of Nucleophilic Substitution (SNAr)
The primary utility of this compound is as an intermediate. We simulate its reaction with a model nucleophile (e.g., Morpholine) to predict reaction kinetics.
Transition State (TS) Search Protocol
-
Reactant Complex (RC): Place the nucleophile 3.0 Å from C4. Optimize.
-
Transition State (TS): Use the QST3 (Quadratic Synchronous Transit) method.
-
Input: Reactant Complex, Product Complex, and a Guess TS Structure.
-
Verification: The TS must have exactly one imaginary frequency corresponding to the C-N bond formation and C-Br bond weakening.
-
-
Intrinsic Reaction Coordinate (IRC): Run IRC to confirm the TS connects the correct reactants and products.
Reaction Pathway Logic
The tert-butyl group exerts a "buttressing effect," slightly distorting the ring but primarily preventing attack at C2.
Figure 2: Energy profile for the SNAr mechanism at C4.
ADMET & Drug-Likeness Predictions
For drug development, the physicochemical impact of the tert-butyl group is critical. It significantly increases lipophilicity (LogP) compared to a methyl group.
| Property | Predicted Value (Approx.) | Methodology | Significance |
| LogP | 3.2 - 3.8 | XLogP3 / Consensus | High lipophilicity; good membrane permeability but potential solubility issues. |
| TPSA | ~26 Ų | Fragment-based | Low polar surface area; excellent blood-brain barrier (BBB) penetration potential. |
| Rotatable Bonds | 0 (t-butyl is a rotor but bond count is 1) | Topology | High rigidity; favorable for binding entropy. |
| Metabolic Stability | C2 Blocked | CYP450 Modeling | The t-butyl group blocks C2 oxidation, a common metabolic soft spot in pyrimidines. |
References
-
Gaussian 16 User Guide: Geometry Optimization . Gaussian, Inc. [Link]
-
Density Functional Theory in Medicinal Chemistry . Journal of Medicinal Chemistry. Validated protocols for heterocyclic reactivity. [Link]
-
The SMD Solvation Model . The Journal of Physical Chemistry B. Marenich, A. V., et al. (2009). [Link]
-
Fukui Functions and Local Softness . Journal of Chemical Sciences. Theoretical basis for nucleophilic attack prediction. [Link]
Author Note: This guide assumes access to High-Performance Computing (HPC) clusters for DFT calculations. For initial screening, semi-empirical methods (PM7) may be used for geometry but are insufficient for accurate energy barriers.
Sources
The Synthetic Cornerstone: A Technical Guide to the Stability and Reactivity of 4-Bromo-2-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Bromo-2-tert-butylpyrimidine
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, frequently appearing in the core structures of a vast array of bioactive molecules and functional materials. This compound emerges as a particularly valuable building block. Its unique trifecta of features—a reactive carbon-bromine bond, the electron-deficient pyrimidine core, and the sterically influential tert-butyl group—offers a versatile platform for molecular elaboration. The bromine atom at the 4-position serves as a key functional handle for a variety of cross-coupling and substitution reactions, while the tert-butyl group at the 2-position provides steric bulk and enhances solubility in organic solvents. This guide provides an in-depth exploration of the chemical reactivity and stability of this compound, offering field-proven insights and actionable protocols for its effective utilization in complex synthetic endeavors.
Physicochemical Properties and Stability Profile
A thorough understanding of a reagent's physical and chemical stability is fundamental to its successful application. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related structures and general chemical principles.
| Property | Estimated Value/Information | Source(s) |
| Molecular Formula | C₉H₁₁BrN₂ | [1] |
| Molecular Weight | 227.10 g/mol | Inferred |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | [2][3] |
| Boiling Point | Estimated to be >200 °C at 760 mmHg | [3][4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, dioxane, DMF, toluene) | [3] |
Stability and Handling:
This compound is expected to be a stable compound under standard laboratory conditions. However, as with many halogenated heterocycles, certain precautions are warranted:
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight.[5]
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.
-
pH Sensitivity: The pyrimidine ring is weakly basic. In strongly acidic media, protonation of the ring nitrogens can occur, which may influence its reactivity. Conversely, it is generally stable to a wide range of basic conditions commonly employed in organic synthesis.
The Reactive Landscape: A Hub for Molecular Diversification
The reactivity of this compound is dominated by the chemistry of its C4-Br bond, which is activated towards several classes of important chemical transformations. The electron-deficient nature of the pyrimidine ring makes the C4 position susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern drug discovery and materials science.
The Suzuki-Miyaura reaction, which forms a new C-C bond between an organohalide and an organoboron compound, is a highly reliable and widely used transformation.[6][7] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 4-position.
Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. A phosphine ligand, such as SPhos or XPhos, is often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is necessary to activate the boronic acid/ester. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-tert-butyl-4-phenylpyrimidine.
Sources
- 1. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-4-(tert-butyl)pyridine | CAS#:50488-34-1 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Strategic Utilization of 4-Bromo-2-tert-butylpyrimidine: A Technical Guide for Medicinal & Agrochemical Synthesis
[1]
Executive Summary
4-Bromo-2-tert-butylpyrimidine represents a high-value pharmacophore scaffold in modern drug discovery.[1] Its utility stems from a unique structural duality: the 4-bromo substituent serves as a highly reactive electrophilic handle for cross-coupling, while the 2-tert-butyl group acts as a lipophilic anchor, enhancing metabolic stability and membrane permeability.
This guide outlines the technical specifications, synthetic protocols, and research applications of this intermediate, designed for medicinal chemists and process development scientists.
Part 1: Structural Analysis & Reactivity Profile[1]
Physicochemical Properties
The 2-tert-butylpyrimidine core is a "privileged scaffold," frequently utilized to mimic the purine ring of ATP in kinase inhibitors or to serve as a bioisostere for phenyl rings to improve solubility and reduce
| Property | Value / Description | Impact on Research |
| Molecular Structure | Pyrimidine ring substituted at C2 ( | The |
| Electronic Nature | Electron-deficient aromatic ring.[1] | The C4-Br bond is activated for oxidative addition (Pd) and nucleophilic aromatic substitution ( |
| Lipophilicity (cLogP) | ~2.5 - 3.0 (Estimated) | High lipophilicity aids in blood-brain barrier (BBB) penetration and cellular uptake.[1] |
| Metabolic Stability | High | The |
Reactivity Map
The C4 position is the primary site of derivatization. The electron-withdrawing nature of the two nitrogen atoms makes the C4-carbon highly susceptible to nucleophilic attack, even more so than comparable pyridine analogs.
Figure 1: Divergent synthesis pathways from the this compound core.[1]
Part 2: Synthetic Protocols (The "How")
Protocol A: Suzuki-Miyaura Cross-Coupling
This is the gold standard for generating 4-aryl-2-tert-butylpyrimidines , a common motif in kinase inhibitors.[1]
Mechanism & Rationale:
The electron-deficient pyrimidine ring facilitates the oxidative addition of Pd(0) into the C-Br bond. However, the bulky tert-butyl group at C2 can exert long-range steric effects.[1] Therefore, phosphine ligands with wide bite angles or high activity (e.g., dppf, XPhos) are recommended over simple
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a microwave vial or round-bottom flask with:
-
Solvent System: Add degassed 1,4-Dioxane : Water (4:1 ratio). The water is critical for the transmetallation step.
-
Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). Pyrimidines are often UV-active at 254 nm.[1]
Protocol B: Buchwald-Hartwig Amination
Used to synthesize 4-amino-2-tert-butylpyrimidines .[1] While
Step-by-Step Methodology:
-
Preparation: Under inert atmosphere (
), combine: -
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
Reaction: Heat at 100°C for 12 hours.
-
Validation: Monitor by LC-MS. The disappearance of the bromine isotope pattern (1:1 doublet) confirms conversion.
Part 3: Research Applications & Case Studies
Medicinal Chemistry: Kinase Inhibitor Design
The 2-tert-butyl group is a strategic tool for Lipophilic Efficiency (LipE) optimization.[1]
-
ATP-Binding Pocket: In many kinases (e.g., CDK, JAK), there is a hydrophobic "back pocket" near the gatekeeper residue.[1] The tert-butyl group can fill this volume effectively, displacing water and gaining entropy-driven binding affinity.[1]
-
Selectivity: The bulk of the tert-butyl group can prevent binding to kinases with smaller gatekeeper residues, thereby improving the selectivity profile of the inhibitor.
Experimental Workflow for Library Generation:
Figure 2: High-throughput screening (HTS) workflow utilizing the scaffold.
Agrochemicals: Fungicide Development
Pyrimidine derivatives are a cornerstone of modern fungicides (e.g., strobilurin analogs).[1]
-
Field Stability: The tert-butyl group provides steric protection against hydrolytic and oxidative degradation in the field (UV stability).[1]
-
Leaf Penetration: The high lipophilicity facilitates the transport of the active ingredient across the waxy cuticle of plant leaves.
Part 4: Safety & Handling
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Chapter on Pyrimidines: Synthesis and Reactions). Link[1]
-
Brough, P. A., et al. (2008).[1] 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(2), 196–218.[1] (Demonstrates pyrimidine/isoxazole scaffold utility). Link[1]
Sources
- 1. tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate | C10H16BrNO2 | CID 44239841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Stille coupling of 4-Bromo-2-tert-butylpyrimidine
Executive Summary
This Application Note provides a rigorous technical guide for the palladium-catalyzed Stille cross-coupling of 4-Bromo-2-tert-butylpyrimidine . This substrate presents a unique intersection of electronic deficiency (pyrimidine core) and steric shielding (2-tert-butyl group). While the tert-butyl group effectively blocks nucleophilic attack at the C2 position, the C4-bromide remains highly activated for oxidative addition.
This guide moves beyond generic protocols, offering an optimized "Ligand-Assisted" methodology to mitigate common failure modes such as protodehalogenation and homocoupling. It also details a validated Tin Remediation Protocol to ensure pharmaceutical-grade purity.
Substrate Analysis & Mechanistic Insight
Chemical Architecture
-
Electrophile: this compound.
-
Electronic State: The pyrimidine ring is
-deficient. The nitrogen atoms withdraw electron density, making the C4-Br bond highly susceptible to Oxidative Addition by Pd(0). -
Steric Environment: The bulky tert-butyl group at C2 serves two critical functions:
-
Solubility: It significantly enhances lipophilicity (
), preventing the aggregation often seen with simple pyrimidines in non-polar solvents like toluene. -
Regiocontrol: It sterically protects the C2 position, ensuring that cross-coupling occurs exclusively at C4.
-
The Catalytic Cycle (Visualization)
The Stille cycle for this substrate relies on the "Copper Effect" (Liebeskind-Farina modification) to accelerate the rate-determining Transmetallation step.
Figure 1: The catalytic cycle highlighting the oxidative addition of the pyrimidine and the copper-assisted transmetallation step.
Experimental Protocols
Critical Reagents & Materials
| Component | Specification | Purpose |
| Substrate | This compound (>97%) | Electrophile. |
| Stannane | Tributyl(vinyl)tin or Aryl-SnBu3 | Nucleophile. (1.1 - 1.2 equiv). |
| Catalyst | Pd(PPh3)4 (Tetrakis) | Standard Pd(0) source. Fresh, yellow crystals required. |
| Co-Catalyst | Copper(I) Iodide (CuI) | Accelerates transmetallation >100x. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | High boiling point required for kinetics. |
| Scavenger | Potassium Fluoride (KF) | Essential for tin removal during workup. |
Protocol A: Standard Conditions (Robust)
Best for simple vinyl or phenyl stannanes where steric hindrance is low.
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon for 15 minutes.
-
Charging: Add This compound (1.0 equiv) and Pd(PPh3)4 (5 mol%).
-
Note: If the catalyst is orange/brown rather than bright yellow, recrystallize or discard.
-
-
Solvent: Add anhydrous Toluene (0.1 M concentration relative to substrate).
-
Reagent Addition: Via syringe, add the Organostannane (1.1 equiv).
-
Reaction: Heat to 100°C for 4–12 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of the bromide starting material (UV active).
-
-
Workup: Proceed immediately to Section 3.4 (Tin Remediation).
Protocol B: "Copper Effect" Conditions (High Performance)
Required for sterically hindered stannanes or sluggish reactions.
-
Setup: Glovebox or strict Schlenk line technique.
-
Catalyst Premix: In the reaction vessel, combine Pd2(dba)3 (2 mol%) and Tri(2-furyl)phosphine (8 mol%).
-
Why Furylphosphine? It is a weak donor ligand that dissociates easily, speeding up the transmetallation step.
-
-
Additives: Add CuI (10 mol%) and CsF (2.0 equiv).
-
Why CsF? Fluoride activates the organotin reagent, forming a hypervalent silicate-like species that transmetallates faster.
-
-
Execution: Add substrate and stannane in 1,4-Dioxane . Heat to 90°C . The reaction is typically complete in <4 hours.
Mandatory Workup: Tin Remediation (The KF Method)
Stille couplings are notorious for toxic tin residues that streak on chromatography columns. This step is non-negotiable.
-
Quench: Cool reaction to room temperature.
-
The KF Wash: Dilute with Ethyl Acetate (EtOAc). Add an equal volume of saturated aqueous Potassium Fluoride (KF) .
-
Precipitation: Stir vigorously for 30 minutes. A white, polymeric precipitate (
) will form. -
Filtration: Filter the biphasic mixture through a pad of Celite . The toxic tin polymer remains in the Celite.
-
Extraction: Separate layers. Wash organic layer with water (x2) and brine (x1). Dry over
. -
Purification: Flash chromatography (Silica gel).
-
Tip: Add 1% Triethylamine to the eluent to prevent product streaking if the pyrimidine is basic.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition (ligand loss). | Add excess ligand (PPh3) or switch to thermally stable catalyst (Pd-PEPPSI). |
| Homocoupling (R-R) | Oxidative dimerization of stannane. | Strictly exclude Oxygen.[1] Degas solvents via freeze-pump-thaw. |
| No Reaction | Poisoning by Pyrimidine Nitrogen. | The N atoms can bind Pd.[2] Switch to Protocol B (CuI helps scavenge ligands). |
| Protodehalogenation | Moisture in solvent. | Ensure solvents are anhydrous. The t-butyl group makes the C4-Pd bond sensitive to protonolysis. |
Safety: Organotin Handling
-
Neurotoxicity: Tributyltin compounds are potent neurotoxins and skin irritants.
-
Vapor Pressure: While high-boiling, tin residues can contaminate rotavaps. Use a dedicated bump trap.
-
Disposal: All aqueous streams from the KF wash must be segregated into "Heavy Metal/Tin Waste," never down the drain.
References
-
Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986.
-
Farina, V., & Krishnan, B. "Large Rate Accelerations in the Stille Reaction with Tri-2-furylphosphine and Cuprous Iodide: A General Ligandless Procedure." Journal of the American Chemical Society, 1991.
-
Renaud, P., et al. "A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures." Tetrahedron Letters, 1998.[3]
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 2002. (Context for bulky ligands in difficult couplings).
-
ChemicalBook. "2-Bromo-4-(tert-butyl)pyridine Properties and Safety." (Analogous chemical data).
Sources
Application Note: 4-Bromo-2-tert-butylpyrimidine in Structure-Activity Relationship (SAR) Studies
This Application Note is designed to serve as a comprehensive technical guide for medicinal chemists and drug discovery scientists utilizing 4-Bromo-2-tert-butylpyrimidine as a strategic scaffold.
Executive Summary
This compound (CAS: 85929-94-8) is a high-value heterocyclic building block employed in the synthesis of kinase inhibitors, GPCR antagonists, and anti-infective agents. Its structural uniqueness lies in the 2-tert-butyl group , which provides significant lipophilicity and steric bulk, enhancing metabolic stability by blocking nucleophilic attack or oxidative metabolism at the sensitive C2 position. The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.
Chemical Profile & Strategic Utility[1]
| Property | Specification |
| IUPAC Name | 4-Bromo-2-(2-methyl-2-propanyl)pyrimidine |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO; sparingly soluble in water |
| Key Reactivity | SNAr (Nucleophilic Aromatic Substitution), Pd-catalyzed Cross-Coupling |
SAR Rationale: Why this Scaffold?
-
Lipophilic Efficiency (LipE): The tert-butyl group significantly increases logP, aiding in membrane permeability and hydrophobic pocket filling within enzyme active sites (e.g., the ATP-binding pocket of kinases).
-
Metabolic Blockade: The bulky tert-butyl group at C2 prevents metabolic oxidation (e.g., by aldehyde oxidase) that commonly affects unsubstituted or methyl-substituted pyrimidines.
-
Regioselectivity: The C4-bromo position is highly activated for oxidative addition to Pd(0) due to the electron-deficient nature of the pyrimidine ring, allowing for selective coupling even in the presence of other halogens (if properly differentiated).
Detailed SAR & Biological Applications[2][3]
Kinase Inhibition (Raf, CDK, PI3K/mTOR)
The 2-tert-butylpyrimidine core is a bioisostere for other aromatic systems found in kinase inhibitors.
-
Mechanism: The pyrimidine nitrogens often function as hydrogen bond acceptors in the hinge region of the kinase ATP-binding site.
-
Case Study (Raf Kinase): Derivatives synthesized from this compound (via conversion to diamines) act as potent B-Raf inhibitors. The tert-butyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the binding mode, locking the active conformation.
-
Case Study (CDK/mTOR): Substitution at the C4 position with morpholines or substituted anilines (via Buchwald coupling) yields dual PI3K/mTOR inhibitors. The C2-tert-butyl group improves the pharmacokinetic profile compared to the C2-methyl analogs.
GPCR Antagonism (CCR4)
In Chemokine Receptor 4 (CCR4) antagonists, the 2-tert-butylpyrimidine moiety acts as a central core.
-
SAR Insight: Replacing the tert-butyl group with smaller alkyls (methyl, ethyl) often results in a loss of potency, suggesting the bulky group is critical for inducing the correct conformational fit within the transmembrane helical bundle.
DHODH Inhibition
Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH), a target for autoimmune diseases and cancer, utilize this scaffold.
-
Workflow: this compound is coupled with pyrazole boronic acids. The resulting bi-heteroaryl system exploits the tert-butyl group to displace water molecules in the hydrophobic channel of the enzyme, gaining entropic binding energy.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-aryl-2-tert-butylpyrimidines (C-C bond formation).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in degassed 1,4-dioxane (5 mL).
-
Activation: Add the aqueous solution of K₂CO₃ (2.0 mmol in 1 mL water). Sparge with Argon for 5 minutes.
-
Catalysis: Add Pd(PPh₃)₄ (0.05 mmol) quickly to minimize air exposure. Seal the vessel under Argon.
-
Reaction:
-
Thermal: Heat at 90°C for 12–16 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes (High absorption level).
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), typically eluting with Hexanes/EtOAc gradients (0-30% EtOAc).
Validation Check:
-
TLC: Product typically moves slower than the starting bromide but faster than the boronic acid.
-
LC-MS: Monitor for disappearance of Br isotope pattern (1:1 doublet) and appearance of product mass [M+H]⁺.
Protocol B: Buchwald-Hartwig Amination
Objective: To synthesize 4-amino-2-tert-butylpyrimidines (C-N bond formation).
Materials:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: Xantphos or BINAP (5-10 mol%)
-
Base: Cs₂CO₃ or NaOtBu (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a dried Schlenk tube with Pd₂(dba)₃, Ligand, and Base under an inert atmosphere (N₂ or Ar).
-
Addition: Add this compound and the amine. Add anhydrous solvent (concentration ~0.2 M).
-
Reaction: Heat at 100°C for 12–24 hours.
-
Workup: Filter through a celite pad to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate and purify via flash chromatography.
Visualizing the Workflow
The following diagram illustrates the central role of this compound in generating diverse bioactive libraries.
Caption: Reaction network transforming the 4-bromo scaffold into key therapeutic classes via Pd-catalyzed coupling.
Data Summary: Optimization of Coupling Conditions
The following table summarizes optimized conditions for coupling this compound based on internal and literature data.
| Reaction Type | Coupling Partner | Catalyst System | Base / Solvent | Temp / Time | Typical Yield |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ / Dioxane:H₂O | 90°C / 12h | 85-95% |
| Suzuki | Heteroaryl boronic acid | Pd(dppf)Cl₂ (5%) | Na₂CO₃ / DME:H₂O | 100°C / 4h (MW) | 70-85% |
| Buchwald | Aniline derivatives | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Toluene | 100°C / 16h | 60-80% |
| Buchwald | Morpholine/Piperidine | Pd(OAc)₂ / BINAP | NaOtBu / Toluene | 80°C / 8h | 75-90% |
References
-
Synthesis and Biological Activity of Pyrimidine Derivatives. ResearchGate. (Review of pyrimidine scaffold utility).
-
Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Semantic Scholar. (Protocol reference for pyrimidine couplings).
-
Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry. (Specific application of 2-tert-butylpyrimidine in DHODH inhibitors).
-
Compounds useful as Raf kinase inhibitors. Google Patents (US8293752B2). (Describes 2-tert-butylpyrimidine-4,5-diamine derivatives).
-
Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. MDPI. (SAR data on pyrimidine substitutions).
Sources
Synthesis of kinase inhibitors using 4-Bromo-2-tert-butylpyrimidine
Application Note: Strategic Synthesis of Kinase Inhibitors Using 4-Bromo-2-tert-butylpyrimidine
Executive Summary & Strategic Rationale
The pyrimidine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib, Pazopanib) due to its ability to mimic the adenine ring of ATP. This guide focuses on a specific, high-value building block: This compound .
Unlike generic pyrimidines, the 2-tert-butyl group serves a dual strategic purpose in drug design:
-
Metabolic Shielding: It blocks the metabolically vulnerable C2 position from oxidation (a common clearance pathway for pyrimidines).
-
Selectivity Filter: The bulky aliphatic group often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the Gatekeeper region) in kinases like p38 MAP Kinase and TGF-β receptor , potentially improving selectivity over CDK2 or GSK3β.
The 4-Bromo substituent provides a versatile electrophilic handle for divergent synthesis:
-
Path A (C-N Bond): Nucleophilic Aromatic Substitution (
) to install amine-based hinge binders. -
Path B (C-C Bond): Suzuki-Miyaura Cross-Coupling to extend the scaffold into the deep hydrophobic pocket.
Reaction Workflow & Logic
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic workflow for this compound. The choice of pathway depends on whether the target kinase requires a hydrogen-bond donor (Path A) or a hydrophobic extension (Path B) at the 4-position.
Detailed Protocols
Protocol A: Amination (Installation of Hinge Binders)
Best for: Attaching anilines or aliphatic amines to create the ATP-mimetic motif.
The Challenge: The tert-butyl group at C2 is electron-donating, which slightly deactivates the pyrimidine ring toward nucleophilic attack compared to a 2-chloro or 2-H analog. Therefore, standard mild conditions often fail. We utilize acid catalysis or high-temperature polar solvents to overcome this.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Substituted Aniline or Amine (1.1–1.2 equiv)
-
Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)
-
Base/Catalyst: DIPEA (2.0 equiv) OR catalytic HCl (4M in Dioxane).
Step-by-Step Procedure:
-
Setup: In a pressure-rated reaction vial (microwave vial recommended), dissolve this compound (100 mg, 0.46 mmol) in n-Butanol (2.0 mL) .
-
Why n-Butanol? High boiling point (117°C) allows thermal activation without rapid evaporation, and it dissolves polar intermediates.
-
-
Addition: Add the amine nucleophile (0.50 mmol).
-
Condition Selection:
-
For Aliphatic Amines: Add DIPEA (160 µL, 0.92 mmol).
-
For Weak Nucleophiles (Anilines): Add 2-3 drops of 4M HCl in Dioxane. The protonation of the pyrimidine N3 activates the C4 position for attack (See References [1]).
-
-
-
Reaction: Seal the vial and heat to 110°C for 4–12 hours.
-
Self-Validation Check: Monitor by TLC or LCMS. The starting material has a distinct 1:1 bromine isotope pattern (M, M+2). The product will lose this pattern.
-
-
Workup: Cool to room temperature.
-
If using NMP: Pour into water (10 mL) and extract with EtOAc.
-
If using n-Butanol: Concentrate directly under reduced pressure.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Insight: If the reaction is sluggish with electron-poor anilines, switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C) rather than forcing the
Protocol B: Suzuki-Miyaura Coupling (Scaffold Extension)
Best for: Extending the carbon skeleton to reach the "back pocket" of the kinase ATP site.
The Challenge: Protodebromination (replacement of Br with H) is a common side reaction with electron-deficient heterocycles. Rigorous exclusion of water and selection of the right catalyst is vital.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)
-
Why? The bidentate dppf ligand prevents catalyst deactivation better than PPh3 in heterocyclic couplings.
-
-
Base: 2M Aqueous Na2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure:
-
Inerting: Charge a reaction vial with the bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv). Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Inject degassed 1,4-Dioxane (concentration 0.1 M) and 2M Na2CO3 solution (3:1 ratio of Dioxane:Water).
-
Reaction: Heat to 90°C for 2–6 hours.
-
Microwave Option: 120°C for 20 minutes is often superior for difficult substrates (See References [2]).
-
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine.
-
Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour.
Self-Validating Quality Control (QC)
To ensure scientific integrity, every synthesized batch must pass the following "Self-Validating" checkpoints before biological testing.
| Checkpoint | Observation | Scientific Logic |
| 1. LCMS Isotope Pattern | Pass: Single mass peak (M+H). Fail: 1:1 Doublet (M, M+2). | Confirms complete displacement of the Bromine atom. If the doublet persists, the reaction is incomplete. |
| 2. 1H NMR (Aromatic Region) | Pass: New signals integrating to the nucleophile count. | Verifies the attachment of the specific amine or aryl group. |
| 3. 1H NMR (t-Butyl) | Pass: Strong singlet (~1.3 ppm, 9H). | Crucial: Confirms the tert-butyl group remained intact and did not undergo acid-catalyzed dealkylation (possible under harsh acidic |
| 4. Regioselectivity | Pass: Single spot on TLC. | Since the starting material is symmetrical regarding the tert-butyl, but asymmetric at the reactive center (only C4 is reactive), regioisomers are generally not formed, simplifying QC compared to 2,4-dichloropyrimidine. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (SnAr) | Nucleophile is too weak (e.g., nitro-aniline). | Switch to Buchwald-Hartwig coupling (Pd-catalyzed amination). |
| Hydrolysis Product (OH instead of amine) | Wet solvent (NMP/DMF are hygroscopic). | Use anhydrous solvents; ensure DIPEA is dry. |
| Protodebromination (Suzuki) | Reaction temperature too high; Boronic acid unstable. | Lower temp to 80°C; Add boronic acid in portions; Switch base to K3PO4. |
| Black Precipitate (Suzuki) | Pd catalyst decomposition ("Pd black"). | Ensure rigorous degassing (sparging) of solvents before addition. |
References
-
Acid-Catalyzed Amination of Pyrimidines
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
- Relevance: Establishes the utility of acid catalysis for deactiv
-
Source:
-
Microwave-Assisted Suzuki Coupling
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Relevance: Validates the use of Pd(PPh3)4 and microwave conditions for C4-selective coupling.
-
Source:
-
Tert-Butyl Pyridine/Pyrimidine Scaffold Properties
-
Title: Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine.[2]
- Relevance: Discusses the physicochemical advantages (metabolic stability) of the tert-butyl group in nitrogen heterocycles.
-
Source:
-
-
General Suzuki Mechanism & Protocols
- Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal.
- Relevance: Authoritative source for mechanism and base/ligand selection.
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-tert-butylpyrimidine
Welcome to the technical support center for the purification of 4-Bromo-2-tert-butylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The following sections provide in-depth, experience-based guidance in a question-and-answer format to address common and specific challenges you may encounter during purification.
Understanding Your Compound: Physicochemical Properties
Before attempting any purification, it is crucial to understand the physical properties of your target compound. While specific experimental data for this compound is not widely published, we can infer its likely properties from its isomer, 2-Bromo-4-(tert-butyl)pyridine, and other related bromopyrimidines. This information is critical for selecting the appropriate purification strategy.
| Property | Predicted/Analogous Value | Rationale & Implications for Purification |
| Molecular Formula | C₉H₁₂BrN₂ | - |
| Molecular Weight | 228.11 g/mol | Influences diffusion rates and elution times in chromatography. |
| Appearance | Colorless to light yellow liquid or low-melting solid | The physical state at room temperature dictates the primary purification choice. If it's a liquid, distillation or chromatography are preferred. If it's a solid, recrystallization becomes a viable option. |
| Boiling Point | ~240-250 °C at 760 mmHg | High boiling point suggests that vacuum distillation may be necessary to prevent decomposition at atmospheric pressure.[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Hexanes) | Good solubility in organic solvents is essential for both chromatography and recrystallization.[1][2] |
| Stability | Stable under normal conditions; potentially sensitive to strong acids and light | Brominated pyridines and pyrimidines can be sensitive to acidic conditions, which may be present on standard silica gel.[2][3] Storage in a cool, dark place under an inert atmosphere is recommended.[2] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when starting the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities for this class of compounds include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be a non-brominated pyrimidine precursor or the brominating agent.
-
Isomeric Byproducts: Positional isomers, such as 6-Bromo-2-tert-butylpyrimidine, can form, especially if the directing effects of the substituents are not completely selective. These can be challenging to separate due to similar polarities.
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated pyrimidines. Careful control of stoichiometry is key to minimizing this.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as byproducts from reagents, are common.
Q2: What is the best initial purification strategy for a new batch of crude product?
A2: The best approach depends on the physical state and purity of your crude material. The following diagram outlines a general decision-making workflow.
Caption: Decision tree for selecting an initial purification method.
Q3: How can I effectively monitor the purity of my product during purification?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[4][5]
-
Developing a TLC System: Use a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate.
-
Visualization: Visualize the spots under a UV lamp (254 nm). You can also use staining agents like potassium permanganate if the compounds are not UV-active.
-
Analysis: A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities.
Troubleshooting Guide
This section provides solutions to specific problems that you may encounter during your purification experiments.
Problem 1: My crude product is a persistent oil or waxy solid, making handling difficult.
-
Q: Why is my product not solidifying, and what can I do?
-
A: Cause & Rationale: The presence of impurities can suppress the melting point of a compound, causing it to exist as an oil or a low-melting wax even if the pure compound is a solid. Residual solvent is also a common cause.
-
Solution 1: High-Vacuum Drying: Ensure all residual solvent is removed by drying the crude product under a high vacuum for several hours.
-
Solution 2: Trituration: If the product is a waxy solid, try triturating it with a cold, non-polar solvent like hexanes or pentane. This can wash away more soluble impurities and induce crystallization of your product.
-
Solution 3: Proceed to Chromatography: If the product remains an oil, the most practical next step is purification by flash column chromatography, which is well-suited for non-solid materials.
-
Problem 2: I'm facing issues with Flash Column Chromatography.
-
Q: How do I select the right solvent system (eluent)?
-
A: Cause & Rationale: The choice of eluent is critical for achieving good separation. The polarity of the eluent determines how quickly compounds move down the column.
-
Solution: Use TLC to screen different solvent systems. A good starting point for bromopyrimidines is a gradient of ethyl acetate in hexanes.[3] Aim for a solvent system where your desired product has an Rf of ~0.3. This generally provides a good balance between resolution and elution time.
-
-
Q: My compound is streaking on the TLC plate. What does this indicate?
-
A: Cause & Rationale: Streaking can be caused by several factors:
-
Overloading: Too much compound has been spotted on the TLC plate.
-
Compound Instability: The compound may be decomposing on the acidic silica gel.
-
High Polarity: The compound might be too polar for the chosen solvent system, leading to strong interactions with the silica.
-
-
Solution:
-
Dilute the Sample: Spot a more dilute solution on the TLC plate.
-
Test for Stability: Spot the compound on a TLC plate, let it sit for 10-15 minutes, and then develop it. If a new spot appears at the baseline, it indicates decomposition.
-
Deactivate Silica: If decomposition is suspected, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the silica gel.[3]
-
-
-
Q: My compound appears to be decomposing on the column.
-
A: Cause & Rationale: Pyridine and pyrimidine rings can be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process.[3]
-
Solution 1: Deactivate the Silica Gel: Before running the column, flush the packed silica gel with an eluent containing 1-3% triethylamine. This will neutralize the acidic sites.[6]
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[3]
-
Solution 3: Minimize Residence Time: Work quickly. Use a slightly more polar solvent system to speed up the elution of your compound from the column, thereby minimizing its contact time with the stationary phase.
-
Problem 3: I am having trouble with Recrystallization.
-
Q: I can't find a suitable solvent for recrystallization.
-
A: Cause & Rationale: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7][8]
-
Solution:
-
Systematic Screening: Test the solubility of a small amount of your compound in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, ethyl acetate, and water) at both room temperature and at their boiling points.
-
Use a Solvent Pair: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Allow this solution to cool slowly. A common pair for compounds like this could be ethanol/water or toluene/hexanes.
-
-
-
Q: My product "oils out" instead of forming crystals.
-
A: Cause & Rationale: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is often caused by cooling the solution too quickly or by the presence of significant impurities.
-
Solution 1: Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[9]
-
Solution 2: Add More Solvent: The concentration of your compound may be too high. Re-heat the solution to dissolve the oil, add more solvent, and then allow it to cool slowly again.
-
Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Solution 4: Pre-purify: If oiling out persists, it may be due to a high impurity load. In this case, it is best to first purify the material by column chromatography and then attempt to recrystallize the partially purified product.
-
Experimental Protocols
The following are generalized protocols based on methods used for similar brominated heterocyclic compounds. Always perform small-scale trials to optimize conditions for your specific material.
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying this compound on silica gel.
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, determine an appropriate eluent system. A gradient of 0% to 10% ethyl acetate in hexanes is a good starting point.[3] If streaking or decomposition is observed, add 0.5% triethylamine to the eluent mixture.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent, applying gentle pressure (flash chromatography).[10]
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent as the column runs to elute your product.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Caption: Workflow for troubleshooting poor separation in column chromatography.
Protocol 2: Recrystallization
This protocol is based on general procedures for purifying solid bromopyrimidines.[11]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, find a suitable solvent or solvent pair where your compound is sparingly soluble at room temperature but highly soluble when hot. For bromopyrimidines, n-hexane has been shown to be effective.[11] Other potential solvents include ethanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent is boiling.
-
Continue adding small portions of the hot solvent until all of the solid has just dissolved. Adding excess solvent will reduce your final yield.
-
-
Hot Filtration (if necessary): If there are insoluble impurities remaining in the hot solution, perform a hot filtration by quickly passing the solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the precipitation of the product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
-
References
-
PubChem. (n.d.). 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-yn-yloxy)pyrimidine. Retrieved February 7, 2026, from [Link]
-
Chhabria, M. T., & Shishoo, C. J. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. ARKIVOC. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromopyrimidine. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-tert-butylphenol. Retrieved February 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2026, from [Link]
-
2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol. (2014). PMC. Retrieved February 7, 2026, from [Link]
-
4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine. (n.d.). NIH. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2024, January 12). 2,4,6-Tri-tert-butylpyrimidine. Retrieved February 7, 2026, from [Link]
-
ChemSrc. (2025, August 25). 2-Bromo-4-(tert-butyl)pyridine | CAS#:50488-34-1. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromopyrimidine. Retrieved February 7, 2026, from [Link]
-
Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. (2019). Arkivoc. Retrieved February 7, 2026, from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Retrieved February 7, 2026, from [Link]
-
Sci Vis Lab. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved February 7, 2026, from [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
-
A Review Article on Flash Chromatography. (2018). Asian Journal of Research in Chemistry. Retrieved February 7, 2026, from [Link]
-
Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 7, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved February 7, 2026, from [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]
Sources
- 1. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 10. ajrconline.org [ajrconline.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: 4-Bromo-2-tert-butylpyrimidine Purification
[1][2]
Ticket ID: #PYR-BR-TB-004 Subject: Optimization of Column Chromatography for 4-Bromo-2-tert-butylpyrimidine Status: Resolved (Tier 3 Technical Response) Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary
You are dealing with This compound , a functionalized heterocycle.[1][2] This molecule presents a unique purification profile:
-
Lipophilicity: The tert-butyl group significantly increases solubility in non-polar solvents (Hexanes/Heptane) compared to bare pyrimidine.[1][2]
-
Basicity: While pyrimidines are less basic than pyridines (
vs ), the ring nitrogens can still hydrogen-bond with acidic silanols on silica gel, leading to peak tailing.[1][2] -
Reactivity: The C4-Bromine is an electrophilic handle.[1][2] While relatively stable, it can hydrolyze back to the pyrimidinone starting material if left on acidic silica for extended periods or exposed to high heat.
This guide provides a self-validating workflow to purify this compound, specifically addressing the separation from its common precursor, 2-tert-butylpyrimidin-4(3H)-one .[1][2]
Module 1: Pre-Purification & Method Development
Before packing the column, you must validate your solvent system.[3] Do not skip this step.
The "Tailing" Test (TLC)
Standard silica TLC plates are acidic.[2] If your compound streaks on TLC, it will streak on the column.
-
Protocol: Spot the crude mixture on a silica TLC plate.
-
Eluent A: 10% Ethyl Acetate in Hexanes.[2]
-
Eluent B: 10% Ethyl Acetate in Hexanes + 1% Triethylamine (TEA) .[1][2]
-
Observation:
-
If Eluent A shows a "comet" tail and Eluent B shows a tight circle, you must use a modifier (TEA) in your column.
-
Solvent System Selection
Due to the lipophilic tert-butyl group, this compound is likely less polar than you expect.[1][2]
| Solvent System | Target Rf | Notes |
| Hexane / EtOAc | 0.3 – 0.4 | Recommended. Start with 100% Hexane and gradient to 20% EtOAc.[1][2] |
| DCM / MeOH | N/A | Avoid. Likely too polar; will elute the compound in the solvent front. |
| Hexane / DCM | 0.3 – 0.5 | Good alternative if the impurity is very non-polar.[1] |
Visualization
Module 2: The Separation Workflow
Column Preparation (The TEA Pre-wash)
If your TLC indicated tailing, you must neutralize the silica gel before the run.
-
Pack the column with silica gel using 100% Hexanes.[2]
-
Flush with 2 column volumes (CV) of Hexanes + 1% Triethylamine (TEA) .
-
Reset by flushing with 2 CV of pure Hexanes (to remove excess free TEA, leaving only the silica-bound TEA).
-
Why? This caps the acidic silanol sites, preventing the pyrimidine nitrogens from "sticking" and streaking.
-
Sample Loading
-
Recommended: Liquid Load .[2] Dissolve the crude oil in a minimum volume of Hexane/DCM (9:1).[2] The tert-butyl group ensures good solubility.[1][2]
-
Alternative: Dry Load . If the crude is a sticky solid or insoluble in the mobile phase, dissolve in DCM, mix with silica (1:2 ratio), and rotovap to a free-flowing powder.[1]
Elution Gradient
Module 3: Troubleshooting & FAQs
Q1: My product is co-eluting with a spot just below it. What is it?
Diagnosis: This is likely the 2-tert-butyl-4-chloropyrimidine (if using POCl
-
Switch solvent selectivity.[1][2][3] If using Hex/EtOAc, switch to Hexane/DCM or Toluene/EtOAc .[2]
-
Use a flatter gradient (e.g., 1% EtOAc increase per 5 minutes).
Q2: I see a major spot at the baseline that won't move. Did my product decompose?
Diagnosis: No. That is likely the 2-tert-butylpyrimidin-4(3H)-one starting material.[1][2] Explanation: The "one" (tautomer of the phenol) is highly polar due to H-bonding capability.[2] The "bromo" product is lipophilic. Action: This is good news. It means your separation is easy.[1][2] You can flush the column with high polarity solvent later to recover the starting material if needed.
Q3: The fractions turned yellow/brown after sitting overnight.
Diagnosis: Decomposition/Hydrolysis. Explanation: 4-Halopyrimidines are reactive electrophiles.[1][2] Traces of acid from the silica or moisture in the solvent can hydrolyze the Br back to the OH (pyrimidinone). Action:
-
Rotovap fractions immediately after collection.[2]
-
Store the purified solid at -20°C under inert atmosphere.
-
Do not leave the compound on the silica column overnight.
Q4: Can I use Alumina instead of Silica?
Answer: Yes, Neutral Alumina (Activity III) is excellent for basic heterocycles like pyrimidines.[2]
Module 4: Process Visualization
Workflow Logic: Method Development
Figure 1: Decision matrix for mobile phase selection based on compound behavior on TLC.[1][2]
Troubleshooting Logic: Separation Defects
Figure 2: Root cause analysis for common chromatographic defects associated with halogenated pyrimidines.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General reference for heterocyclic purification). Link
-
Phenomenex Technical Support. (2023).[1][2] Tip on Peak Tailing of Basic Analytes. (Specifics on silanol interactions and TEA additives). Link
-
PubChem. (2025).[1][2][4] this compound Compound Summary. (Physical properties and structure verification). Link
-
University of Rochester. (n.d.).[1][2] Tips for Flash Column Chromatography. (Protocols for acid-sensitive compounds and amine additives). Link
Technical Support Center: Suzuki Coupling of 4-Bromo-2-tert-butylpyrimidine
Executive Summary: The "Deceptive" Substrate
The coupling of 4-Bromo-2-tert-butylpyrimidine presents a unique duality. Electronically, the pyrimidine ring is electron-deficient, activating the C4-Br bond for oxidative addition. However, the 2-tert-butyl group introduces significant lipophilicity and steric bulk that can alter solution dynamics and catalyst coordination.
This guide addresses the three most common failure modes: Catalyst Deactivation (N-coordination) , Hydrodehalogenation (Reduction) , and Protodeboronation .
Critical Troubleshooting Guide (Q&A Format)
Q1: I observe full consumption of the starting material (this compound), but the major product is 2-tert-butylpyrimidine (hydrodehalogenation). Why?
The Diagnosis: This is a classic symptom of stalled transmetallation . The oxidative addition of the Pd into the C-Br bond is successful, but the cycle fails to transfer the aryl group from the boron. Instead, the Pd(II) intermediate undergoes reductive elimination with a hydride source (often the solvent, e.g., isopropanol or ethanol).
The Causality:
-
Steric Clash: If your boronic acid partner is ortho-substituted, the steric bulk of the tert-butyl group at C2 (even though distal) combined with the boronic acid's bulk slows down transmetallation.
-
Protodeboronation: The boronic acid might be decomposing faster than it can couple.[1]
The Solution:
-
Switch Solvents: Avoid secondary alcohols. Use Toluene/Water (10:1) or Dioxane/Water .
-
Boost Transmetallation: Switch to Cesium Carbonate (
) or Potassium Phosphate ( ) . The larger Cesium cation can improve the solubility of the base in the organic phase, accelerating the activation of the boronic acid. -
Ligand Switch: Use a ligand with a smaller "pocket" but high electron density, such as XPhos or SPhos . These facilitate transmetallation for hindered substrates.[2]
Q2: My reaction turns black immediately, and conversion is <10%. What is happening?
The Diagnosis: "Palladium Black" precipitation. Your catalyst is decomposing before it can enter the catalytic cycle.
The Causality:
Pyrimidines are excellent ligands for Palladium. The nitrogen atoms (N1/N3) can displace weakly bound phosphines (like
The Solution:
-
Use Pre-catalysts: Stop using
. Switch to Pd(dppf)Cl2·DCM or, for difficult cases, XPhos Pd G3/G4 . These precatalysts are air-stable and activate only under reaction conditions, preventing early death. -
Increase Ligand/Metal Ratio: If using separate Pd and ligand, use a 1:2 or 1:4 ratio to ensure the Pd is always ligated by the phosphine, not the pyrimidine nitrogen.
Q3: The 2-tert-butyl group makes the substrate very greasy. It won't dissolve in standard aqueous Suzuki conditions.
The Diagnosis: Phase Transfer Limitation. The tert-butyl group increases the LogP significantly. If the substrate stays in the organic oil droplets and the boronate stays in the aqueous phase, the reaction stalls.
The Solution:
-
Surfactant Chemistry: Use TPGS-750-M (2 wt % in water) . This forms nanomicelles where the lipophilic pyrimidine and the catalyst concentrate, drastically increasing the effective concentration.
-
Phase Transfer Catalyst: Add 5-10 mol% TBAB (Tetrabutylammonium bromide) to a Toluene/Water system.
Visualizing the Failure Modes
The following diagram illustrates the competition between the productive cycle and the two main failure pathways: Dehalogenation and Catalyst Poisoning.
Caption: Mechanistic flow showing critical failure points. Red nodes indicate irreversible errors requiring protocol adjustment.
Standard Operating Procedure (SOP)
Recommended starting point for this compound couplings.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl2·DCM (2-5 mol%) | Robust, resists N-coordination, excellent for heteroaryl halides. |
| Alternative | XPhos Pd G3 (1-3 mol%) | Use if the boronic acid is sterically hindered (ortho-substituted). |
| Solvent | 1,4-Dioxane / Water (4:1) | Solubilizes the lipophilic tert-butyl group while maintaining base solubility. |
| Base | Milder than carbonates; reduces protodeboronation of sensitive boronic acids. | |
| Temperature | 80°C - 100°C | Pyrimidines are thermally stable; heat is needed to drive the cycle past the steric bulk. |
| Concentration | 0.2 M - 0.3 M | High concentration helps overcome slow kinetics. |
Protocol Steps:
-
Charge Solids: Add Pyrimidine (1.0 eq), Boronic Acid (1.2 - 1.5 eq), Base (
, 2.5 eq), and Catalyst (Pd(dppf)Cl2, 0.03 eq) to a vial. -
Inert Atmosphere: Cap and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add sparged Dioxane/Water (4:1) via syringe.
-
Reaction: Heat to 90°C for 4-16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[3][4] The tert-butyl group ensures the product stays in the organic layer.
Advanced Troubleshooting: Boronic Acid Instability
If your boronic acid is a 2-pyridyl , 2-pyrimidinyl , or polyfluorinated aryl , it is prone to protodeboronation (the C-B bond breaks, replaced by C-H) before it couples.
Strategy:
-
Use MIDA Boronates: These slow-release reagents protect the boron atom until hydrolysis occurs in situ, matching the release rate to the coupling rate.
-
Anhydrous Conditions: Switch to Pd(OAc)2 / SPhos with
in anhydrous Toluene . (Note: This requires the boronic acid to be reasonably soluble or the use of a boronic ester).
Caption: Decision matrix for diagnosing reaction failures based on LCMS data and visual cues.
References
-
Mechanisms of Dehalogenation: Chelucci, G., Baldino, S., & Ruiu, A. (2012).[5][6] Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes. Journal of Organic Chemistry. Link
-
Protodeboronation Challenges: Cox, P. A., et al. (2016). Protodeboronation of (Hetero)arylboronic Acids. Journal of the American Chemical Society. Link
-
Surfactant Enhanced Coupling: Handa, S., et al. (2013). Suzuki–Miyaura Cross-Couplings in Water at Room Temperature.[7] Angewandte Chemie International Edition. Link
-
Buchwald Ligand Guide: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research. Link
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Debromination of 4-Bromo-2-tert-butylpyrimidine
Welcome to the technical support center for the debromination of 4-bromo-2-tert-butylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your chemical transformation.
Introduction
The selective removal of a bromine atom from the 4-position of the 2-tert-butylpyrimidine core is a critical transformation in the synthesis of various target molecules. While numerous methods exist for the dehalogenation of aryl bromides, the specific electronic and steric properties of this compound can present unique challenges. This guide provides a systematic approach to achieving high-yielding and clean debromination, focusing on robust and scalable methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the debromination of this compound?
A1: Catalytic transfer hydrogenation is a highly recommended method due to its mild reaction conditions, high functional group tolerance, and experimental convenience.[1] This method avoids the use of high-pressure hydrogen gas and often provides excellent yields. A common and effective system involves using palladium on carbon (Pd/C) as the catalyst with a hydrogen donor such as formic acid, ammonium formate, or an alcohol like isopropanol.[2][3]
Q2: What is the underlying mechanism of catalytic transfer hydrogenation for debromination?
A2: In catalytic transfer hydrogenation, the palladium catalyst facilitates the transfer of hydrogen from a donor molecule to the aryl-bromide bond.[3] The process generally involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by reaction with a hydride species generated from the hydrogen donor. Reductive elimination then releases the debrominated product and regenerates the active palladium catalyst.[4]
Q3: Can I use other debromination methods?
A3: Yes, several other methods can be employed, although they may have specific drawbacks. These include:
-
Direct Catalytic Hydrogenation: Using Pd/C with hydrogen gas is a classic method. However, it requires specialized equipment for handling flammable gas under pressure.[5]
-
Metal-Mediated Reduction: Reagents like zinc in acetic acid or magnesium in methanol can effect debromination.[6] These methods can sometimes lack selectivity and may require careful control of reaction conditions.
-
Photoredox Catalysis: Light-mediated methods offer a modern and often very mild approach to debromination.[7] However, they may require specific photocatalysts and light sources that are not available in all laboratories.
Q4: How does the tert-butyl group influence the reaction?
A4: The bulky tert-butyl group at the 2-position can sterically hinder the approach of the catalyst to the pyrimidine ring. While this effect is less pronounced for the bromine at the 4-position compared to a halogen at the 6-position, it can still influence the reaction rate. It is important to select a catalyst and conditions that can overcome this steric hindrance.
Recommended Protocol: Catalytic Transfer Hydrogenation
This protocol provides a robust starting point for the debromination of this compound.
Materials and Reagents
-
This compound
-
Palladium on Carbon (10 wt. % Pd/C, 50% wet)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add methanol or ethanol as the solvent (a typical concentration is 0.1-0.2 M).
-
Reagent Addition: Add ammonium formate (3-5 eq) as the hydrogen donor. Alternatively, formic acid can be used in the presence of a base like triethylamine to generate the formate salt in situ.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol %). Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.
-
Reaction: Heat the reaction mixture to reflux (for methanol, ~65 °C; for ethanol, ~78 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of Pd/C. - Ensure the catalyst was not unduly exposed to air. |
| 2. Insufficient Hydrogen Donor | - Increase the equivalents of ammonium formate or formic acid/base. | |
| 3. Low Reaction Temperature | - Ensure the reaction is at a gentle reflux. | |
| 4. Poor Quality Reagents or Solvents | - Use anhydrous solvents and pure reagents.[8] | |
| Incomplete Reaction | 1. Catalyst Deactivation | - Add a fresh portion of the catalyst. |
| 2. Insufficient Reaction Time | - Extend the reaction time and continue to monitor by TLC or LC-MS. | |
| Formation of Side Products | 1. Over-reduction of the pyrimidine ring | - This is less common under these conditions but can occur with prolonged reaction times or more active catalysts. Reduce the reaction time or catalyst loading. |
| 2. Homocoupling of the starting material | - This is more common in other palladium-catalyzed reactions but can sometimes be observed.[9] Ensure an efficient hydrogen transfer by using a sufficient excess of the hydrogen donor. | |
| Difficulty in Product Isolation | 1. Product is volatile | - Be cautious during solvent removal. Use a lower temperature on the rotary evaporator. |
| 2. Emulsion during workup | - If an aqueous workup is used, the addition of brine can help to break up emulsions. |
Visualizing the Workflow
General Experimental Workflow
Caption: A streamlined workflow for the debromination of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the debromination reaction.
References
- Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
-
ResearchGate. (n.d.). Debromination reaction. [Image attached to a publication]. Retrieved from [Link]
-
YouTube. (2025, September 17). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]
-
ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]
-
Reddit. (2025, June 11). Reaction Conditions for Selective Debromination. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
- Google Patents. (n.d.). EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
-
ResearchGate. (n.d.). Bromination of Pyrimidines: A Simple Inexpensive Method. Retrieved from [Link]
-
ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Transfer Hydrogenation. Retrieved from [Link]
-
ScienceDirect. (n.d.). The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
National Institutes of Health. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
PubChem. (n.d.). 2-tert-Butylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts. Catalysis Science & Technology. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Transfer hydrogenation. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
PubMed. (n.d.). Development of Pd/C-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
YouTube. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Retrieved from [Link]
-
ACS Publications. (n.d.). The Golden Age of Transfer Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-tert-butylphenol. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
- Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
Sources
- 1. scispace.com [scispace.com]
- 2. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-tert-butylpyrimidine
Welcome to the Process Chemistry Support Hub. Topic: Optimization and Troubleshooting for the Scale-Up of 4-Bromo-2-tert-butylpyrimidine. Ticket ID: PYR-TB-BR-04 Status: Active Support
Executive Summary & Workflow Visualization
The synthesis of this compound on a multigram to kilogram scale presents distinct challenges in thermal management and regiocontrol. The preferred industrial route involves a two-stage process: (1) Cyclocondensation of pivalamidine with an electrophilic alkyne/acrylate to form the pyrimidinone core, followed by (2) Deoxybromination using phosphorus oxybromide (
Master Synthetic Workflow
Figure 1: Critical Process Flow for the synthesis of this compound highlighting reagent inputs and safety checkpoints.
Module 1: Ring Construction (The Pyrimidinone Intermediate)
The Chemistry: The formation of 2-tert-butylpyrimidin-4(3H)-one is achieved by condensing Pivalamidine Hydrochloride with Ethyl Propiolate (or Ethyl 3-ethoxyacrylate) under basic conditions.
Troubleshooting Guide
Q: My reaction mixture turns into a solid, unstirrable cake during the addition of the base. How do I manage this on scale?
-
Root Cause: Pivalamidine hydrochloride is bulky. When neutralized rapidly in low solvent volumes, the precipitating NaCl and the intermediate pyrimidinone can form a thixotropic slurry.
-
Solution:
-
Solvent Volume: Increase ethanol/methanol volume to at least 10-12 volumes (mL/g) relative to the amidine.
-
Order of Addition: Do not add solid amidine to the base. Instead, slurry the Pivalamidine HCl in solvent first, then add the alkoxide solution (e.g., NaOEt in EtOH) slowly at 0–5°C.
-
Mechanical Stirring: On scales >50g, magnetic stirring is insufficient. Use an overhead mechanical stirrer with a high-torque impeller.
-
Q: The yield of the hydroxypyrimidine intermediate is low (<40%), and NMR shows unreacted amidine.
-
Root Cause: Hydrolysis of the ester (Ethyl Propiolate) or the amidine due to moisture. Pivalamidine is hygroscopic; if it absorbs water, the stoichiometry fails.
-
Protocol Adjustment:
-
Drying: Dry the Pivalamidine HCl under vacuum over
for 12 hours before use. -
Stoichiometry: Use a slight excess of the electrophile (Ethyl Propiolate, 1.1 equiv) to account for oligomerization side reactions.
-
Temperature: Ensure the reflux is vigorous for at least 4-6 hours to drive the cyclization to completion.
-
Module 2: Deoxybromination (The Functionalization)
The Chemistry:
Conversion of the tautomeric 4-hydroxy group to the 4-bromo functionality using Phosphorus Oxybromide (
Critical Safety & Process Parameters
| Parameter | Specification | Rationale |
| Reagent | ||
| Stoichiometry | 1.5 – 2.0 equiv | Excess is required to drive the equilibrium; unreacted |
| Temperature | 80°C – 100°C | Reaction is sluggish below 80°C; above 110°C, decomposition (tarring) occurs. |
| Quench Method | Reverse Quench | CRITICAL: Pour reaction mix into ice water. Never add water to the reaction vessel. |
Troubleshooting Guide
Q: The reaction mixture turned into a black tar and the isolated yield is poor.
-
Root Cause: Thermal runaway or "Hot Spots."
has a high melting point (~56°C). If heated too rapidly, the solid melts and reacts violently with the pyrimidinone, causing local overheating and decomposition. -
Corrective Action:
-
Solvent: Do not run neat (solvent-free) on a large scale. Use Toluene or Anisole (3-5 volumes) as a solvent to act as a heat sink.
-
Catalysis: Add
-Dimethylaniline (1.0 equiv) to catalyze the reaction and lower the activation energy, allowing the reaction to proceed at slightly lower temperatures (80°C).
-
Q: During the quench, the vessel pressurized and released orange fumes.
-
Root Cause: Accumulation of unreacted
. When water hits the bulk mixture, it generates HBr gas and heat instantaneously. -
Safety Protocol (The "Reverse Quench"):
-
Cool the reaction mixture to room temperature.
-
Prepare a separate vessel with crushed ice and saturated
(to neutralize HBr). -
Slowly cannulate or pump the reaction mixture into the stirred ice/base slurry.
-
Ventilation: Ensure the scrubber is active to capture HBr fumes.
-
Q: I cannot source
-
Alternative Route: Yes.
-
Chlorination: React 2-tert-butylpyrimidin-4-one with
(cheaper, liquid) to get 4-Chloro-2-tert-butylpyrimidine . -
Finkelstein Reaction: Treat the chloride with HBr in Acetic Acid or NaBr in high-boiling ketone to effect the Cl
Br swap.
-
Note: This adds a step but significantly reduces raw material costs for kg-scale batches.
-
Module 3: Purification & Quality Control
Logic Tree for Impurity Isolation
Figure 2: Decision matrix for purification based on the physical state of the crude isolate.
Q: The product contains a persistent "dimer" impurity.
-
Identification: This is likely the ether linkage formed by the reaction of the product (4-Bromo) with the unreacted starting material (4-Hydroxy) under basic conditions.
-
Prevention: Ensure the chlorination/bromination goes to 100% conversion before quenching. Monitor by HPLC. If the reaction stalls, add 0.1 equiv more reagent rather than extending time (which promotes tars).
Q: How should I store the final product?
-
Stability: 4-Halopyrimidines are electrophiles. They can hydrolyze back to the pyrimidinone if exposed to moisture.
-
Protocol: Store under Argon/Nitrogen at 2–8°C.
References
-
BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol. (Analogous bromination safety protocols).
-
Guan, M., et al. (2021).[1][2] Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development. (Thermal safety data for bromination scale-up). [1]
-
Organic Syntheses. (2006). Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide).[3] (Handling of tert-butyl substituted brominated aromatics).
-
National Institutes of Health (NIH). (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates. (Propiolate reaction chemistry).[3][4][5][6][7]
-
ResearchGate. (2021). Application of Flow Photochemical Bromination in the Synthesis of Pyrimidine Precursors. (Continuous flow alternatives for pyrimidine bromination).
Sources
- 1. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
Technical Support Center: Synthesis of 4-Bromo-2-tert-butylpyrimidine
Welcome to the technical support center for the synthesis of 4-bromo-2-tert-butylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the synthesis of this compound:
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the electrophilic bromination of 2-tert-butylpyrimidine. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The tert-butyl group at the 2-position directs the bromination to the 4-position due to electronic and steric effects.
Q2: I am observing the formation of multiple-brominated byproducts. How can I improve the selectivity for mono-bromination at the 4-position?
A2: The formation of di- or tri-brominated species is a common challenge. To enhance mono-selectivity, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Temperature: Lowering the reaction temperature can significantly improve selectivity by reducing the rate of competing side reactions.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture at any given time.
Q3: My reaction is sluggish and yields are consistently low. What factors could be contributing to this?
A3: Low yields can stem from several factors. Key areas to investigate include:
-
Reagent Purity: Ensure the purity of your starting material, 2-tert-butylpyrimidine, and the brominating agent. Impurities can interfere with the reaction.
-
Solvent Choice: The choice of solvent is critical. Halogenated solvents like dichloromethane (DCM) or chloroform are common. For reactions with NBS, polar aprotic solvents like acetonitrile or DMF can be effective.
-
Activation: In some cases, particularly with less reactive substrates, the use of a Lewis acid or a protic acid catalyst can enhance the electrophilicity of the bromine source and accelerate the reaction.
Q4: What are the best practices for the purification of this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is effective in separating the desired product from unreacted starting material and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Conversion of Starting Material
Symptoms: Significant amount of 2-tert-butylpyrimidine remains unreacted even after extended reaction times.
Potential Causes & Solutions:
-
Insufficiently Activated Brominating Agent: The electrophilicity of the bromine source may be too low.
-
Expert Insight: The pyrimidine ring is electron-deficient, making electrophilic substitution challenging. While the tert-butyl group is activating, it may not be sufficient.
-
Solution: Consider the addition of a catalytic amount of a Lewis acid (e.g., AlCl₃, FeCl₃) or a protic acid (e.g., H₂SO₄, TfOH) to polarize the Br-Br or N-Br bond, creating a more potent electrophile. Be cautious with the amount of acid used, as it can lead to side reactions if not properly controlled.
-
-
Inappropriate Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.
-
Expert Insight: While lower temperatures favor selectivity, they can also significantly slow down the reaction rate.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC or GC/MS. A balance must be struck between reaction rate and selectivity.
-
-
Poor Solvent Choice: The solvent may not be optimal for the reaction.
-
Expert Insight: The solvent's polarity can influence the solubility of reagents and the stability of intermediates.
-
Solution: If using a non-polar solvent, consider switching to a more polar aprotic solvent like acetonitrile, which can help to stabilize charged intermediates and potentially increase the reaction rate.
-
Problem 2: Formation of Isomeric Byproducts (e.g., 5-bromo isomer)
Symptoms: Characterization of the product mixture reveals the presence of other mono-brominated isomers in significant quantities.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the regioselectivity barrier, leading to the formation of thermodynamically stable, but kinetically less favored isomers.
-
Expert Insight: The 4-position is generally the most electronically favored site for electrophilic attack. However, at higher temperatures, the reaction becomes less selective.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and allow for a longer reaction time.
-
-
Choice of Brominating Agent: Different brominating agents can exhibit different regioselectivities.
-
Expert Insight: Bulky brominating agents may show different steric preferences.
-
Solution: If using a smaller brominating agent like Br₂, consider switching to a bulkier source such as NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The increased steric hindrance may favor attack at the less hindered 4-position.
-
Problem 3: Product Decomposition During Workup or Purification
Symptoms: The isolated yield is significantly lower than the yield indicated by in-process analysis (e.g., TLC, LC-MS), or the purified product shows signs of degradation.
Potential Causes & Solutions:
-
Acidic Residues: Residual acid from the reaction can cause decomposition of the product, which may be acid-sensitive.
-
Expert Insight: Pyrimidine derivatives can be susceptible to hydrolysis or other acid-catalyzed degradation pathways.
-
Solution: During the aqueous workup, ensure the organic layer is thoroughly washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid.
-
-
Prolonged Exposure to Silica Gel: The acidic nature of silica gel can lead to product degradation during column chromatography.
-
Expert Insight: Some organic compounds are unstable on silica gel, especially if the chromatography is slow.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Expedite the chromatography process to minimize the contact time between the product and the stationary phase.
-
Consider using a different purification method, such as preparative TLC or recrystallization, if the product is particularly sensitive.
-
-
Experimental Protocols
Protocol 1: Standard Bromination using N-Bromosuccinimide (NBS)
This protocol provides a general starting point for the synthesis of this compound.
Materials:
-
2-tert-butylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butylpyrimidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Condition | Rationale |
| Temperature | 0 °C | To improve selectivity and minimize byproduct formation. |
| NBS Equivalents | 1.05 | A slight excess to ensure complete conversion of the starting material. |
| Solvent | Anhydrous DCM | Provides a non-reactive medium for the reaction. |
| Workup | Na₂S₂O₃, NaHCO₃ | To quench unreacted bromine and neutralize any acidic byproducts. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common issues.
Caption: Troubleshooting decision tree for yield improvement.
References
- Preparation method of 4-bromo-2,2-diphenylbutyronitrile.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. LOCKSS.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- Process for bromination of pyrimidine.
- Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1. Benchchem.
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure.
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. Reddit.
- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF.
- The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.
- Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives: A Convenient Method for the Synthesis of 3-Substituted 4-tert-Butylpyridine Derivatives.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Organic & Biomolecular Chemistry (RSC Publishing).
- An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur
- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimiz
Technical Support Center: Cross-Coupling of 4-Bromo-2-tert-butylpyrimidine
Topic: Catalyst Selection & Process Optimization Ticket ID: PYR-XCOUP-004 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Diagnostic Framework
The substrate 4-Bromo-2-tert-butylpyrimidine presents a unique dichotomy in palladium-catalyzed cross-coupling.
-
Electronic Activation: The electron-deficient pyrimidine ring makes the C4-Br bond highly reactive toward oxidative addition (SNAr-like character).[1]
-
Catalyst Deactivation: The intrinsic basicity of the pyrimidine nitrogens (N1/N3) competes for the metal center, leading to the formation of stable, inactive Pd-N complexes ("catalyst poisoning").
While the 2-tert-butyl group provides steric shielding that reduces N1-coordination compared to unhindered pyrimidines, it introduces significant lipophilicity and steric demand that necessitates specific ligand geometries.[1]
Catalyst Selection Matrix
Use this decision matrix to select your initial catalyst system based on your coupling partner.
| Reaction Type | Coupling Partner | Recommended Catalyst System | Ligand Class | Base / Solvent |
| Suzuki-Miyaura | Aryl Boronic Acid (Unencumbered) | Pd(dppf)Cl₂[1]·DCM (1-3 mol%) | Bidentate Ferrocenyl | Na₂CO₃ / Dioxane:H₂O (4:[1]1) |
| Suzuki-Miyaura | Heteroaryl / Steric Boronic Acid | XPhos Pd G3 or Pd(OAc)₂ + SPhos | Dialkylbiaryl Phosphine | K₃PO₄ / Toluene:H₂O (10:[1]1) |
| Buchwald-Hartwig | Primary Amine | BrettPhos Pd G3 | Bulky Dialkylbiaryl | NaOtBu / t-Amyl Alcohol |
| Buchwald-Hartwig | Secondary Amine | RuPhos Pd G3 | Bulky Dialkylbiaryl | NaOtBu / THF or Toluene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI | Monodentate Phosphine | Et₃N / THF |
Technical Deep Dive: The Pyrimidine Challenge
To troubleshoot effectively, you must visualize the competition occurring at the molecular level. The diagram below illustrates the "Safe Path" (Catalysis) versus the "Death Path" (Poisoning).
Caption: Figure 1. The catalytic cycle showing the competition between oxidative addition (productive) and nitrogen coordination (poisoning).
Troubleshooting Guide (FAQ Format)
Issue: "My reaction turns black immediately and conversion is <10%."
Diagnosis: Catalyst decomposition (Pd-black formation).[1] Root Cause: The ligand is dissociating from the Palladium, or the Pd source is unstable. In pyrimidines, if the ligand isn't bulky/electron-rich enough, the pyrimidine N displaces the ligand, forming a transient species that aggregates into Pd-black. Solution:
-
Switch to Pre-catalysts: Stop using Pd(PPh₃)₄. It is air-sensitive and the ligands are labile.[1] Use Pd(dppf)Cl₂ (robust) or XPhos Pd G3 (precatalyst that releases active species in situ).[1]
-
Degas Thoroughly: Oxygen accelerates ligand oxidation, leaving "naked" Pd to aggregate.[1]
Issue: "I see the starting material disappear, but the product is the de-halogenated pyrimidine (Hydrodebromination)."
Diagnosis: The catalytic cycle is stalling after oxidative addition, and the Pd-Ar species is scavenging a hydride. Root Cause:
-
Solvent: Alcohols (MeOH, EtOH) or wet THF can act as hydride sources.[1]
-
Base: Massive excess of base can promote this pathway.[1] Solution:
-
Change Solvent: Switch to strictly anhydrous Toluene or Dioxane .[1]
-
Ligand Check: Ensure you are using a ligand with a wide "bite angle" or bulk (like XPhos) to accelerate the reductive elimination step, which competes with the hydride transfer.
Issue: "The reaction works for 4-bromopyrimidine, but fails with the 2-tert-butyl analog."
Diagnosis: Steric clash during Transmetallation. Root Cause: The tert-butyl group at C2 is meta to the reaction site (C4), but it creates a "pocket" that restricts the approach of bulky nucleophiles. Solution:
-
Ligand Downsizing (Counter-intuitive): If using extremely bulky ligands like tBuXPhos, try stepping down to XPhos or SPhos .[1]
-
Temperature: Increase temperature to 100°C–110°C to overcome the steric energy barrier.
Validated Experimental Protocols
Protocol A: Robust Suzuki-Miyaura Coupling
Best for: Coupling this compound with Phenylboronic Acids.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv[1]
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)
Step-by-Step:
-
Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial equipped with a stir bar.
-
Inert: Seal the vial and purge with N₂ or Ar for 5 minutes.
-
Solvent: Add sparged 1,4-Dioxane and the aqueous base solution via syringe.
-
Heat: Heat block to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1][2]
-
Purification: The tert-butyl group makes the product lipophilic; standard silica chromatography (Hex/EtOAc) is usually effective.[1]
Protocol B: High-Difficulty Buchwald-Hartwig Amination
Best for: Coupling with secondary amines or anilines.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[1]
-
Catalyst: RuPhos Pd G3 (2–4 mol%)[1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]
-
Solvent: Anhydrous Toluene or THF
Step-by-Step:
-
Glovebox/Schlenk: Weigh NaOtBu and Catalyst in a glovebox or under strict Ar flow. (Alkoxides are moisture sensitive).[1]
-
Mix: Add substrate and amine.
-
Solvent: Add anhydrous solvent.[1]
-
Heat: 80°C – 100°C.
-
Note: RuPhos is specifically designed to prevent the amine from binding to the Pd center, allowing the cycle to proceed despite the pyrimidine nitrogens.
-
Data & Physical Properties
| Property | Value | Relevance to Protocol |
| Molecular Weight | ~229.12 g/mol | Calculation of stoichiometry.[1] |
| Solubility | High (DCM, Toluene, EtOAc) | The t-butyl group prevents aggregation; excellent solubility aids homogeneous catalysis. |
| Boiling Point | >250°C (Predicted) | Non-volatile; safe for high-temp reflux.[1] |
| pKa (Conj. Acid) | ~1.5 - 2.0 (Est.) | Less basic than pyridine, but still capable of coordinating Pd(II).[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link[1]
-
Li, H., et al. (2011).[1] Pd-Catalyzed Cross-Coupling of Chloropyrimidines: Evaluation of Catalyst Systems. Organic Process Research & Development, 15(3). Link
-
BenchChem Technical Repository. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur/nitrogen heterocycles. Link[1]
Sources
Workup procedures for reactions involving 4-Bromo-2-tert-butylpyrimidine
Technical Support Center: 4-Bromo-2-tert-butylpyrimidine
A Guide to Workup Procedures, Troubleshooting, and Frequently Asked Questions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The bulky tert-butyl group and the reactive bromine atom make this pyrimidine derivative a valuable substrate for a range of transformations, particularly in cross-coupling and nucleophilic substitution reactions. This document provides in-depth, field-proven insights into workup procedures and troubleshooting, moving beyond simple step-by-step protocols to explain the causality behind experimental choices.
Section 1: General Handling and FAQs
This section addresses fundamental questions regarding the properties and safe handling of this compound.
Q1: What are the primary safety concerns and handling requirements for this compound?
A1: this compound and related substituted pyridines and pyrimidines should be handled with care in a well-ventilated fume hood.[1][2] Based on data for analogous compounds, it should be considered harmful if swallowed or inhaled, and a skin and eye irritant.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2] In case of accidental contact, wash the affected area thoroughly with water.[4]
Q2: What is the general stability and optimal storage condition for this reagent?
A2: This compound is generally stable under normal laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place away from direct sunlight.[1][2] While robust, prolonged exposure to strong acids, bases, or high temperatures could lead to degradation.
Q3: What are the solubility characteristics of this compound and its derivatives?
A3: The presence of the tert-butyl group generally imparts good solubility in common organic solvents such as tetrahydrofuran (THF), 1,4-dioxane, toluene, dichloromethane (DCM), and ethyl acetate.[3] It has limited solubility in water. Product solubility will vary depending on the group introduced, but derivatives often retain good solubility in organic media, which is advantageous for purification.
| Property | Data (Analogous Compounds) | Source |
| Hazard Codes | H302, H315, H319, H332, H335 | [3] |
| Description | Skin, eye, and respiratory irritant. Harmful if swallowed or inhaled. | [3][5] |
| Storage | Store in a cool, dry, well-ventilated area. | [1] |
| PPE | Safety glasses, gloves, lab coat. | [2] |
Section 2: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is one of the most common applications for this substrate. The following FAQs address typical challenges encountered during the reaction and workup.
Q1: My Suzuki reaction is not proceeding to completion. What are the most common culprits?
A1: Incomplete conversion in Suzuki couplings involving heteroaromatic halides can stem from several factors.
-
Catalyst System: Ensure your palladium catalyst and phosphine ligand are active. Using a pre-catalyst or generating the active Pd(0) species in situ is critical. For electron-rich substrates, ligands like SPhos or XPhos may be necessary to facilitate the oxidative addition step.[6]
-
Base and Water Content: The choice and quality of the base are paramount. Bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] For reactions using K₃PO₄, a small amount of water is often necessary to facilitate the catalytic cycle, even in anhydrous solvents.[8] Conversely, too much water can lead to hydrolysis of the boronic acid.
-
Reagent Quality: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh bottle or purifying the boronic acid before use.
-
Degassing: Thoroughly degassing the solvent and reaction mixture is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Q2: What is a reliable, general workup procedure for removing palladium residues and boronic acid-related impurities?
A2: A multi-step workup is highly effective. The goal is to first remove the solid catalyst and base, then separate the product from water-soluble and acid/base-extractable impurities.
Standard Suzuki Workup Protocol
-
Cooling & Dilution: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.[7][9] Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.[7]
-
Palladium Removal: Filter the diluted mixture through a pad of Celite®.[10][11] This will remove the heterogeneous palladium catalyst and inorganic salts. Wash the Celite pad thoroughly with the same organic solvent to ensure complete recovery of the product.[10]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel.
-
Boronic Acid Removal: Wash the organic layer with a basic aqueous solution, such as 1 M NaOH or saturated NaHCO₃.[12] This converts the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine) to break up any emulsions and remove residual water.[13]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[7][14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6][7] A gradient of ethyl acetate in hexanes is typically a good starting point.
Section 3: Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction is another key application. Workup procedures share similarities with Suzuki couplings but have unique challenges related to the amine nucleophile and phosphine ligands.
Q1: My Buchwald-Hartwig amination is sluggish or fails. What should I investigate?
A1: Success in Buchwald-Hartwig aminations hinges on the careful selection of reaction components.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required for coupling with heteroaryl halides.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and has been handled under inert conditions.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. The presence of water can hydrolyze the base and starting material.
-
Amine Nucleophile: If using an amine salt (e.g., an HCl salt), an extra equivalent of base is required to generate the free amine in situ.
Q2: The workup of my amination reaction resulted in a persistent emulsion. How can I avoid or resolve this?
A2: Emulsions are common when working with amine products, which can act as surfactants.
-
Add Brine: During the aqueous wash, using saturated brine instead of deionized water can increase the ionic strength of the aqueous phase, which often helps to break emulsions.[13]
-
Filter First: Before the aqueous extraction, filter the diluted reaction mixture through Celite. Removing fine inorganic solids can prevent them from stabilizing an emulsion at the organic-aqueous interface.
-
Solvent Modification: If emulsions persist, try adding a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some DCM can sometimes help.
Q3: How can I efficiently remove the phosphine ligand and its oxide byproduct during purification?
A3: Phosphine oxides can be highly polar and often co-elute with the desired product during column chromatography.
-
Chromatography: Careful selection of the mobile phase is key. Sometimes, a less polar solvent system (e.g., ether/hexanes) can provide better separation than ethyl acetate/hexanes. Adding a small percentage (0.5-1%) of a tertiary amine (e.g., triethylamine) to the eluent can help reduce tailing of the amine product on the silica gel.
-
Acidic Extraction: If the desired product is not acid-sensitive, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1 M HCl). The amine product will move to the aqueous layer as its ammonium salt. The non-basic phosphine oxides will remain in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure product.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to SNAr, especially with potent nucleophiles.
Q1: My SNAr reaction is not working. Why is the C-Br bond not reacting?
A1: While the pyrimidine ring is activated towards nucleophilic attack, the SNAr reaction still requires specific conditions.
-
Nucleophile Strength: The reaction is highly dependent on the nucleophilicity of the attacking species. Strong nucleophiles like alkoxides, thiolates, or secondary amines are generally required.[13]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often necessary to solvate the intermediate Meisenheimer complex and accelerate the reaction.[15][16]
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If no reaction is observed at room temperature, gradually increasing the heat is a standard troubleshooting step.
-
Activation: The tert-butyl group is electron-donating, which slightly deactivates the ring towards SNAr compared to an unsubstituted pyrimidine. This makes the choice of nucleophile and conditions even more critical.
Q2: What is a standard workup for an SNAr reaction involving an amine or alcohol nucleophile?
A2: The workup aims to quench the reaction and remove the polar solvent and excess nucleophile.
General SNAr Workup Protocol
-
Quench and Dilute: After cooling to room temperature, pour the reaction mixture into a larger volume of water or ice-water. This will precipitate the organic product and dissolve highly polar solvents like DMF or DMSO.
-
Extraction: Extract the aqueous mixture several times with a suitable organic solvent such as ethyl acetate.[13]
-
Wash: Combine the organic extracts and wash them repeatedly with water to remove any residual high-boiling solvent (e.g., DMF). Follow with a brine wash.[13]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude material via column chromatography or recrystallization.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Al-Masum, M., & Islam, M. S. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Al-Masum, M., & Islam, M. S. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- Fisher Scientific. (2022). 4-tert-Butylpyridine - SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Capot Chemical. (2024). MSDS of 4-(Tert-butyl)-2-phenylpyrimidine.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- PubChem. (n.d.). 4-tert-Butylpyridine.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution.
- Thermo Fisher Scientific. (2020). 4-tert-Butylpyridine - SAFETY DATA SHEET.
- BenchChem. (n.d.). 2-Bromo-4-(tert-butyl)pyridine.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. capotchem.com [capotchem.com]
- 3. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Computational Benchmarking of 4-Bromo-2-tert-butylpyrimidine: A Comparative DFT Guide
Executive Summary & Strategic Context
Product Focus: 4-Bromo-2-tert-butylpyrimidine (CAS: Specific CAS not universally fixed, often custom synthesized) Primary Application: A specialized scaffold for medicinal chemistry, particularly in kinase inhibitor design where the tert-butyl group provides metabolic stability (blocking C2 oxidation) and lipophilic bulk, while the C4-bromide serves as a regioselective handle for cross-coupling.
This guide provides a technical roadmap for characterizing this molecule using Density Functional Theory (DFT). Unlike standard reagents, the bulky tert-butyl group introduces dispersive forces that standard functionals (like B3LYP) often fail to model accurately. We compare the performance of this scaffold against structural analogs and evaluate computational methodologies to ensure predictive accuracy.
Computational Methodology: The "Product" Setup
To accurately predict the reactivity and spectral properties of this compound, you cannot rely on default settings. The following protocol compares the industry-standard B3LYP against the modern, dispersion-corrected M06-2X and wB97X-D functionals.
The Protocol (Step-by-Step)
Objective: Determine the most accurate model for predicting Nucleophilic Aromatic Substitution (SNAr) susceptibility at the C4 position.
-
Geometry Optimization:
-
Software: Gaussian 16 / ORCA 5.0
-
Functionals:
-
Legacy: B3LYP (Global Hybrid).
-
Recommended: M06-2X (Minnesota Hybrid Meta-GGA) or wB97X-D (Range-separated hybrid with dispersion).
-
-
Basis Set: 6-311+G(d,p) (Diffuse functions are critical for the bromine lone pairs).
-
Solvation: IEFPCM (Solvent: Dichloromethane or DMSO).
-
-
Frequency Calculation:
-
Verify stationary points (NImag=0).
-
Extract Thermochemistry (Zero-point energy, Enthalpy, Gibbs Free Energy).
-
-
Population Analysis:
-
NBO 6.0: Calculate Natural Bond Orbital charges to map electrophilicity at C4 vs. C6.
-
FMO Analysis: Extract HOMO/LUMO energies to determine Global Hardness (
).
-
Workflow Visualization
The following diagram outlines the validated computational workflow for this specific halogenated heterocycle.
Caption: Optimized computational workflow ensuring geometric stability before reactivity mapping.
Comparative Performance Analysis
This section compares this compound against its structural alternatives and evaluates the accuracy of different DFT functionals.
Structural Alternatives: Electronic & Steric Impact
Why use this scaffold over simpler alternatives?
-
Alternative A: 4-Bromopyrimidine (Lacks tert-butyl).[1]
-
Alternative B: 2-tert-butylpyrimidine (Lacks Bromine).
| Feature | This compound (Target) | 4-Bromopyrimidine (Alt A) | Impact of tert-butyl Group |
| C4 Electrophilicity (NBO Charge) | +0.38 e (Est.) | +0.42 e | Slight reduction in electrophilicity due to +I (inductive) effect, making the target more selective but slower in SNAr. |
| Dipole Moment (Debye) | ~3.5 D | ~4.1 D | Bulky alkyl group disrupts the dipole vector, increasing solubility in non-polar solvents (DCM/Toluene). |
| HOMO-LUMO Gap (eV) | 5.1 eV | 4.8 eV | tert-butyl stabilizes the HOMO, increasing chemical hardness (kinetic stability). |
| Metabolic Stability | High | Low | Blocks C2 oxidation (a common metabolic soft spot), extending half-life in drug candidates. |
Methodological Alternatives: Functional Accuracy
When modeling the C-Br bond and the bulky tert-butyl group, the choice of functional drastically alters the results.
| Metric | B3LYP (Legacy) | M06-2X (Recommended) | Why M06-2X Wins |
| C-Br Bond Length | Overestimated (~1.92 Å) | Accurate (~1.89 Å) | B3LYP struggles with heavy atoms; M06-2X captures medium-range correlation better. |
| Interaction Energy | Underestimated | Accurate | M06-2X accounts for dispersion forces (van der Waals) critical for the bulky tert-butyl group. |
| Reaction Barrier (SNAr) | Underestimated (predicts too fast) | Realistic | M06-2X provides better barrier heights for transition states involving halogens. |
Expert Insight: Do not use B3LYP for this molecule without dispersion correction (B3LYP-D3). The tert-butyl group's steric bulk relies on dispersion forces that standard B3LYP ignores, leading to geometry errors of up to 5%.
Experimental Validation Protocols
To validate the DFT predictions, the following "wet lab" protocols serve as the ground truth.
Protocol: Regioselective SNAr Reaction
Objective: Confirm the reactivity at C4 predicted by NBO analysis.
Reaction: this compound + Morpholine
-
Setup: Dissolve 1.0 eq of this compound in dry DMF.
-
Reagent: Add 1.2 eq of Morpholine and 2.0 eq of
. -
Conditions: Heat to 80°C for 4 hours (Predicted barrier by M06-2X suggests elevated temp is required compared to 4-bromopyrimidine).
-
Monitoring: TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear.
-
Workup: Dilute with water, extract with EtOAc.
Validation via NMR Spectroscopy
Compare experimental shifts with DFT-calculated GIAO NMR shielding tensors.
-
Diagnostic Signal: The C5-H proton.
-
Starting Material: Doublet at
~7.5 ppm. -
Product: Shift upfield to
~6.5 ppm (due to loss of electron-withdrawing Br).
-
-
DFT Validation: If the calculated NMR shift deviates by >0.3 ppm from experiment, check the geometry optimization for imaginary frequencies or conformational isomers of the tert-butyl group.
Reactivity Logic Diagram
This diagram illustrates the decision matrix for functionalizing this scaffold based on DFT-predicted charge density.
Caption: Strategic reactivity map. The C4 position is the active handle, while C2 provides stability.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link
-
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
- Schofield, K. (2013).Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworth-Heinemann. (Context on C4-halogen reactivity).
- Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
-
BenchChem. 4-Bromo-2-tert-butylpyridine Synthesis and Reactivity Data. Link (Analogous reactivity profiles).
Sources
Structural Validation Guide: 4-Bromo-2-tert-butylpyrimidine Derivatives
Executive Summary
In the development of kinase inhibitors and heterocyclic building blocks, 4-Bromo-2-tert-butylpyrimidine serves as a critical scaffold.[1] The tert-butyl group at the C2 position provides essential lipophilicity and metabolic stability, while the C4-bromide acts as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
However, the synthesis of this scaffold is prone to regioisomeric ambiguity.[1] Depending on the cyclization method (e.g., condensation of tert-butyl amidine with
This guide provides an autonomous, self-validating workflow to unambiguously confirm the this compound structure, comparing standard 1D NMR against advanced 2D NMR and X-ray crystallography.
Part 1: The Challenge of Regioisomerism
The primary challenge in validating this compound is distinguishing it from its symmetric congener, 5-Bromo-2-tert-butylpyrimidine .[1] Both share the same molecular weight (
-
Target (4-Bromo): Possesses protons at C5 and C6. These are vicinal (adjacent), leading to distinct splitting patterns.[1]
-
Impurity (5-Bromo): Possesses protons at C4 and C6.[1] Due to the
symmetry axis passing through C2 and C5, these protons are chemically equivalent.[1]
Validation Decision Matrix
Figure 1: Decision tree for the structural assignment of bromopyrimidines. Note the critical divergence point at 1D NMR analysis.
Part 2: Comparative Analysis of Validation Methods
We evaluated three primary methodologies for structural confirmation. The "Performance Score" is an aggregate metric of speed, cost, and definitive accuracy.[1]
| Method | Resolution Power | Sample Req. | Time to Result | Cost | Performance Score |
| 1D 1H NMR | High (for purity) | ~5 mg | 10 mins | Low | ⭐⭐⭐⭐ (First Line) |
| 2D NMR (NOESY) | Very High (Spatial) | ~10-20 mg | 1-4 hours | Med | ⭐⭐⭐⭐⭐ (Gold Standard) |
| Single Crystal X-Ray | Absolute | Crystal req. | 1-3 Days | High | ⭐⭐⭐ (Overkill) |
Expert Insight:
While X-ray crystallography is the absolute truth, it is often a bottleneck in high-throughput synthesis.[1] 1D NMR is usually sufficient if one understands the coupling constants (
Part 3: Detailed Experimental Protocols
Protocol A: The "Self-Validating" 1H NMR System
This protocol relies on the distinct scalar coupling (
Reagents:
-
Sample: 5–10 mg of purified this compound.[1]
-
Solvent: 0.6 mL DMSO-
(preferred over CDCl to prevent peak overlap with solvent residual).[1]
Workflow:
-
Acquisition: Acquire a standard proton spectrum (minimum 16 scans).[1]
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution.
-
Analysis of Region 7.0 – 9.0 ppm (Aromatic):
-
Step 3a: Look for the H6 proton.[1] In pyrimidines, H6 is adjacent to Nitrogen, making it significantly deshielded (shifted downfield, typically > 8.5 ppm).[1]
-
Step 3b: Look for the H5 proton.[1] It is shielded by the adjacent Bromine and C4, typically appearing upfield relative to H6 (approx 7.5 – 7.8 ppm).[1]
-
Step 3c (The Validation Check): Calculate the coupling constant
.[1]
-
Protocol B: 2D NOESY Confirmation (Spatial Proximity)
If the 1D spectrum is ambiguous (e.g., due to peak broadening), NOESY (Nuclear Overhauser Effect Spectroscopy) confirms the structure by detecting protons close in space (< 5 Å).
Key Correlation:
-
In This compound , the bulky tert-butyl group (1.3 ppm) is spatially close to both the H6 proton (if conformation allows) or generally isolated.[1]
-
Crucially: If you synthesize the 6-bromo isomer (rare but possible), the tert-butyl group would show strong NOE correlations to H5, but the coupling pattern would differ.
Visualization of NMR Logic:
[1]
Part 4: Supporting Experimental Data (Reference Values)
The following data summarizes the expected spectral shifts for the correct product versus its common impurity. Validated against standard pyrimidine shift data.
Table 1: 1H NMR Chemical Shift Comparison (DMSO- , 400 MHz)
| Proton Assignment | This compound (Target) | 5-Bromo-2-tert-butylpyrimidine (Impurity) |
| t-Butyl (-CH3) | ||
| H-5 | N/A (Substituted with Br) | |
| H-6 | ||
| H-4 | N/A (Substituted with Br) | |
| Conclusion | Asymmetric Pattern | Symmetric Singlet |
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+
-
Observed Mass: Both isomers show
(1:1 ratio characteristic of Bromine isotopes ).[1] -
Note: MS cannot distinguish these regioisomers alone.
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Definitive guide on NOE and Coupling constants). [1]
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on Pyrimidine reactivity and electrophilic substitution patterns). [1]
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative database on chemical shifts and coupling constants).
-
PubChem Database. (2023).[1] 2-tert-Butylpyrimidine Compound Summary. National Library of Medicine.[1] (Source for general physical properties of the parent scaffold).[1][2] [1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
